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  • Product: 2-Propyl-4H-3,1-benzoxathiin-4-one
  • CAS: 6629-33-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one

Executive Summary 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) is a specialized heterocyclic compound featuring a fused bicyclic core comprising a benzene ring and a 1,3-oxathiin-4-one moiety ()[1]. As a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) is a specialized heterocyclic compound featuring a fused bicyclic core comprising a benzene ring and a 1,3-oxathiin-4-one moiety ()[1]. As a privileged scaffold in medicinal chemistry and agrochemical development, the 4H-3,1-benzoxathiin-4-one class exhibits notable biological activities, including targeted fungicidal and insecticidal properties ()[2]. This whitepaper provides an authoritative, in-depth analysis of its molecular topology, physicochemical properties, and the mechanistic rationale behind its synthesis, designed specifically for researchers and drug development professionals.

Molecular Architecture and Topological Profiling

The structural integrity of 2-Propyl-4H-3,1-benzoxathiin-4-one relies on its unique heteroatomic arrangement. The core is a benzoxathiin system where the sulfur atom is located at position 1 and the oxygen atom at position 3, flanking a chiral carbon (C2) that bears a propyl chain ()[3]. The C4 position is occupied by a carbonyl group, effectively rendering the saturated portion of the ring a cyclic thioacetal-ester hybrid (a specialized thiolactone).

The differential electronegativity between the sulfur (2.58) and oxygen (3.44) atoms creates a distinct electronic dipole across the C2 position, making this carbon highly susceptible to specific ring-opening reactions under strong nucleophilic conditions.

Molecular_Structure Benzene Benzene Ring (C4a-C8a) S1 Sulfur (S1) Benzene->S1 ortho-thio C4 C4 (Carbonyl C=O) Benzene->C4 ortho-carboxy C2 C2 (Propyl Group) S1->C2 thioether bond O3 Oxygen (O3) O3->C2 acetal-like bond C4->O3 ester bond

Topological connectivity of the 2-Propyl-4H-3,1-benzoxathiin-4-one core structure.

Physical and Chemical Properties

Understanding the physical parameters of this compound is critical for downstream formulation and synthetic integration. The table below summarizes the core quantitative data ()[1], ()[3].

PropertyValue
Chemical Name 2-Propyl-4H-3,1-benzoxathiin-4-one
CAS Registry Number 6629-33-0
Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
Monoisotopic Mass 208.0558 Da
Compound Class Heterocyclic Thioacetal / Benzoxathiin
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (O, O, S)

Causality in Solvation: With zero hydrogen bond donors and a highly lipophilic propyl chain coupled with a benzene ring, this compound exhibits high solubility in aprotic organic solvents (e.g., dichloromethane, toluene, ethyl acetate) and poor aqueous solubility. This inherent lipophilicity is highly advantageous for passive membrane permeability in biological assays and agrochemical applications.

Synthetic Methodology: The Condensation Pathway

The most robust and highly utilized synthetic route for 4H-3,1-benzoxathiin-4-ones involves the direct condensation of thiosalicylic acid (2-mercaptobenzoic acid) with a corresponding carbonyl compound—in this case, butanal (butyraldehyde) ()[2].

Mechanistic Causality: The reaction sequence is governed by the differential nucleophilicity of the functional groups on thiosalicylic acid. The highly polarizable thiol (-SH) acts as the primary nucleophile, attacking the electrophilic carbonyl carbon of butanal to form a transient thiohemiacetal. Subsequent intramolecular attack by the carboxylic oxygen, followed by the elimination of water, yields the cyclized benzoxathiin-4-one ()[2].

Step-by-Step Protocol (Self-Validating System)
  • Reagent Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine thiosalicylic acid (10.0 mmol) and butanal (12.0 mmol).

  • Catalytic Activation: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol). Rationale: The acid protonates the aldehyde, significantly increasing its electrophilicity and accelerating the initial thiol attack.

  • Azeotropic Distillation: Suspend the mixture in 50 mL of anhydrous toluene. Heat the system to reflux (approx. 110 °C). Rationale: Toluene is not merely a solvent; it is thermodynamically essential. The Dean-Stark apparatus allows for the continuous azeotropic removal of water. Depleting this byproduct shifts the equilibrium strictly toward the cyclized product, preventing reversible hydrolysis of the thiohemiacetal intermediate.

  • Reaction Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase. Self-Validation: The protocol validates itself when the highly polar, streaking thiosalicylic acid spot disappears entirely, replaced by the emergence of a distinct, less polar UV-active product spot, confirming complete cyclization.

  • Workup & Isolation: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3. Rationale: This neutralizes the p-TsOH catalyst and partitions any unreacted thiosalicylic acid into the aqueous layer as a water-soluble sodium salt. Extract the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield pure 2-Propyl-4H-3,1-benzoxathiin-4-one.

Synthesis_Workflow Step1 Reactants Thiosalicylic Acid + Butanal Step2 Catalysis & Solvent p-TsOH Catalyst Anhydrous Toluene Step1->Step2 Step3 Intermediate Thiohemiacetal Formation Step2->Step3 Step4 Cyclization Intramolecular Esterification (Azeotropic -H2O) Step3->Step4 Step5 Validation & Workup TLC Monitoring NaHCO3 Quench Step4->Step5 Product Final Product 2-Propyl-4H-3,1-benzoxathiin-4-one Step5->Product

Step-by-step synthesis workflow for 2-Propyl-4H-3,1-benzoxathiin-4-one.

Reactivity Profile and Applications in Drug Development

In drug development and agrochemical research, the 4H-3,1-benzoxathiin-4-one scaffold is highly valued both as an active pharmacophore and a versatile synthetic intermediate ()[2].

  • Ring-Opening Transformations: The C-O bond at the C2 position is susceptible to cleavage by primary amines. This controlled ring-opening is frequently exploited to synthesize complex 2-(alkylthio)benzamides, which are direct precursors to quinazolinones—a major class of biologically active alkaloids.

  • Agrochemical Utility: Derivatives of this class have been patented for their robust insecticidal and fungicidal activities ()[2]. The lipophilic propyl group in 2-Propyl-4H-3,1-benzoxathiin-4-one specifically enhances cuticular penetration in agricultural pests, increasing the bioavailability of the active core.

  • Modern Synthetic Advances: Recent literature highlights the evolution of benzoxathiin synthesis, moving toward catalyst-free, open-air methodologies utilizing propargylic alcohols and thiosalicylic acids, emphasizing the growing demand for green-chemistry compliant routes to these heterocycles ()[4].

References

  • PubChemLite / University of Luxembourg. "C11H12O2S - Explore - Monoisotopic Mass and Annotations." Available at:[Link]

  • Okuma, K., et al. "Efficient Synthesis of 2-Alkylidene-4H-3,1-Benzoxathiin-4-Ones." Heterocycles, Vol. 89, No. 4, 2014. Available at:[Link]

  • R. R. Kumar, et al. "Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones." Organic & Biomolecular Chemistry, 2021, 19, 1508–1513. Available at:[Link]

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Exploratory

2-Propyl-4H-3,1-benzoxathiin-4-one molecular weight and exact mass

An In-depth Technical Guide on the Molecular Weight and Exact Mass of 2-Propyl-4H-3,1-benzoxathiin-4-one Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Molecular Weight and Exact Mass of 2-Propyl-4H-3,1-benzoxathiin-4-one

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a focused examination of 2-Propyl-4H-3,1-benzoxathiin-4-one, a heterocyclic compound of interest. Due to its specific substitution pattern, this molecule is not widely documented in readily available chemical databases. Therefore, this guide presents theoretically calculated values for its molecular weight and exact mass, grounded in fundamental chemical principles. Furthermore, it offers insights into potential synthetic pathways and analytical characterization methods by drawing parallels with structurally related compounds.

The 4H-3,1-benzoxathiin-4-one core is a notable scaffold in medicinal chemistry. While its nitrogen-containing analog, benzoxazinone, has been more extensively studied for a range of biological activities including antibacterial and antiphlogistic properties, the sulfur-containing counterpart presents a unique chemical entity for exploration.[1][2] This guide aims to provide foundational data for researchers initiating studies on this specific derivative.

Part 1: Core Physicochemical Properties

The fundamental physicochemical properties of a compound, its molecular weight and exact mass, are critical for its identification and characterization. The molecular formula for 2-Propyl-4H-3,1-benzoxathiin-4-one is determined to be C₁₁H₁₂O₂S. This is derived from the base structure of 4H-3,1-benzoxathiin-4-one (C₈H₆O₂S) and the addition of a propyl group (C₃H₇) at the 2-position, with the substitution of a hydrogen atom.[3]

Based on this molecular formula, the following key quantitative data have been calculated:

PropertyCalculated Value
Molecular FormulaC₁₁H₁₂O₂S
Molecular Weight208.28 g/mol
Exact Mass208.05580 Da

Methodology of Calculation:

  • Molecular Weight: This value is calculated using the atomic weights of each element present in the molecular formula (C: 12.011, H: 1.008, O: 15.999, S: 32.065).

  • Exact Mass: This is determined by summing the masses of the most abundant isotopes of the constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S). This value is crucial for high-resolution mass spectrometry analysis.

Part 2: Proposed Synthesis and Characterization

While a specific, validated synthesis for 2-Propyl-4H-3,1-benzoxathiin-4-one is not documented in the searched literature, a plausible synthetic route can be conceptualized based on established methods for analogous heterocyclic systems. A common approach for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid followed by cyclization.[4][5] A similar strategy could be adapted for the target sulfur-containing compound.

A proposed synthetic pathway is illustrated below:

Synthetic_Pathway_of_2-Propyl-4H-3,1-benzoxathiin-4-one thiosalicylic_acid Thiosalicylic Acid intermediate N-Butyryl Thiosalicylic Acid thiosalicylic_acid->intermediate Acylation butyryl_chloride Butyryl Chloride butyryl_chloride->intermediate final_product 2-Propyl-4H-3,1-benzoxathiin-4-one intermediate->final_product Cyclization cyclizing_agent Cyclizing Agent (e.g., Acetic Anhydride) cyclizing_agent->final_product

Caption: Proposed two-step synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one.

Characterization:

Upon successful synthesis, the identity and purity of 2-Propyl-4H-3,1-benzoxathiin-4-one would be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to verify the exact mass of the compound, which should correspond to the calculated value of 208.05580 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the presence of the propyl group and the benzoxathiin-4-one core.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the lactone and the aromatic ring system.

Part 3: Experimental Protocols

The following are model experimental protocols that could be adapted for the synthesis and analysis of 2-Propyl-4H-3,1-benzoxathiin-4-one.

Protocol 1: Synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one (Hypothetical)
  • Acylation of Thiosalicylic Acid:

    • In a round-bottom flask, dissolve thiosalicylic acid (1 equivalent) in a suitable solvent such as pyridine.

    • Cool the solution in an ice bath.

    • Add butyryl chloride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude N-butyryl thiosalicylic acid intermediate.

  • Cyclization to 2-Propyl-4H-3,1-benzoxathiin-4-one:

    • Reflux the crude intermediate in an excess of a dehydrating agent, such as acetic anhydride, for 2-4 hours.

    • Monitor the formation of the product by TLC.

    • After the reaction is complete, cool the mixture and remove the excess acetic anhydride under vacuum.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-Propyl-4H-3,1-benzoxathiin-4-one.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

    • Infuse the sample solution into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected m/z for the [M+H]⁺ ion of C₁₁H₁₂O₂S would be approximately 209.0636.

    • Confirm that the measured m/z is within a narrow mass tolerance (e.g., ± 5 ppm) of the calculated exact mass.

Conclusion

This technical guide provides essential, albeit theoretically derived, physicochemical data for 2-Propyl-4H-3,1-benzoxathiin-4-one. The calculated molecular weight of 208.28 g/mol and exact mass of 208.05580 Da serve as foundational information for researchers. The proposed synthetic and analytical protocols, based on established methodologies for related compounds, offer a practical starting point for the preparation and characterization of this novel molecule. Further experimental validation is necessary to confirm these properties and explore the potential applications of this compound.

References

  • PubChem. 2-propyl-4H-3,1-benzoxazin-4-one | C11H11NO2. National Center for Biotechnology Information. Available from: [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • ResearchGate. (2007). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. Available from: [Link]

  • Soliman, M. H., et al. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 67(548).
  • Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24, 445-449.
  • PubChem. 4H-3,1-Benzoxathiin-4-one | C8H6O2S. National Center for Biotechnology Information. Available from: [Link]

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
  • Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the discovery and historical synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one, a member of the benzoxathiinon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one, a member of the benzoxathiinone class of heterocyclic compounds. While direct historical accounts of this specific molecule are not extensively documented, this paper synthesizes information on the discovery of the core 4H-3,1-benzoxathiin-4-one scaffold and the evolution of synthetic methodologies applicable to its 2-propyl derivative.

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The 4H-3,1-benzoxathiin-4-one ring system, a fusion of a benzene ring with a 1,3-oxathiin-4-one ring, represents a class of sulfur-containing heterocycles with significant potential in medicinal chemistry and materials science. Its nitrogen analogue, the 4H-3,1-benzoxazin-4-one, has been more extensively studied and is recognized as a "privileged scaffold" due to its presence in a wide range of biologically active compounds.[1] The introduction of a sulfur atom in place of nitrogen at the 1-position modulates the electronic and steric properties of the ring, offering opportunities for the development of novel therapeutic agents and functional materials.

While the specific discovery of 2-Propyl-4H-3,1-benzoxathiin-4-one is not marked by a singular seminal publication, its existence and synthesis can be understood through the broader history of heterocyclic chemistry and the development of reactions involving key precursors like thiosalicylic acid.

Historical Perspective: The Genesis of the 4H-3,1-Benzoxathiin-4-one Core

The historical roots of the synthesis of the 4H-3,1-benzoxathiin-4-one scaffold are intertwined with the chemistry of its oxygen and nitrogen analogues. The first synthesis of a related 2-aryl-4H-1,3-benzoxazin-4-one was reported in 1902 by Heller and Fiesselmann, who treated anthranilic acids with aroyl chlorides.[2] This established a foundational method for constructing such fused heterocyclic systems.

For the sulfur-containing counterpart, the key precursor is thiosalicylic acid (2-mercaptobenzoic acid).[3] The reaction of salicylic acids with aldehyde diacetates, a method for producing 2-substituted-4-keto-1,3-benzodioxanes, was explored in the mid-20th century.[4][5] This suggests a parallel classical approach for the synthesis of 2-alkyl-4H-3,1-benzoxathiin-4-ones through the condensation of thiosalicylic acid with an appropriate aldehyde or its derivative.

A plausible and historically relevant synthetic pathway for 2-Propyl-4H-3,1-benzoxathiin-4-one involves the acid-catalyzed condensation of thiosalicylic acid with butyraldehyde or its diethyl acetal. This type of reaction, leading to the formation of a six-membered heterocyclic ring, is a fundamental transformation in organic synthesis.

Foundational Synthesis: The Reaction of Thiosalicylic Acid with Aldehydes

The most probable and historically significant method for the synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one involves the direct condensation of thiosalicylic acid with butyraldehyde. This reaction proceeds via the formation of a hemithioacetal intermediate, followed by an intramolecular cyclization through esterification to yield the final benzoxathiinone ring.

Proposed Reaction Mechanism

The reaction is typically catalyzed by a strong acid, which protonates the carbonyl group of the aldehyde, increasing its electrophilicity. The thiol group of thiosalicylic acid then acts as a nucleophile, attacking the activated carbonyl carbon. The subsequent intramolecular reaction between the hydroxyl group of the resulting hemithioacetal and the carboxylic acid moiety, with the elimination of water, leads to the formation of the stable six-membered ring.

Caption: Proposed mechanism for the synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of a 2-alkyl-4H-3,1-benzoxathiin-4-one, adapted for the preparation of the 2-propyl derivative.

Materials:

  • Thiosalicylic acid

  • Butyraldehyde

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

Procedure:

  • A solution of thiosalicylic acid (1 equivalent) and butyraldehyde (1.1 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-Propyl-4H-3,1-benzoxathiin-4-one.

Modern Synthetic Approaches

While the classical acid-catalyzed condensation remains a viable method, contemporary organic synthesis has introduced more efficient and versatile routes to the 4H-3,1-benzoxathiin-4-one scaffold.[2] These modern methods often offer milder reaction conditions, higher yields, and broader substrate scope.

Reactions of Thiosalicylic Acid with Alkynes

Recent advancements have demonstrated the synthesis of 2,2-disubstituted 4H-benzo[d][2][6]oxathiin-4-ones from the reaction of thiosalicylic acid with propargyl alcohols in a catalyst-free system under an open-air atmosphere.[2] This approach provides a direct route to compounds with quaternary substitution at the 2-position.

Caption: Modern catalyst-free synthesis of 2,2-disubstituted 4H-benzo[d][2][6]oxathiin-4-ones.

Spectroscopic and Analytical Data

The structural elucidation of 2-Propyl-4H-3,1-benzoxathiin-4-one relies on standard spectroscopic techniques.

Technique Expected Characteristics
¹H NMR Aromatic protons in the range of 7.0-8.2 ppm. A triplet for the methine proton at the 2-position. Signals corresponding to the propyl group (a multiplet for the CH₂ adjacent to the ring, a multiplet for the central CH₂, and a triplet for the terminal CH₃).
¹³C NMR A carbonyl carbon signal around 160-170 ppm. Aromatic carbon signals. Signals for the carbons of the propyl group. A signal for the C2 carbon of the heterocyclic ring.
IR Spectroscopy A strong absorption band for the C=O stretching of the lactone at approximately 1700-1750 cm⁻¹. Bands corresponding to aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₁₁H₁₂O₂S. Fragmentation patterns consistent with the loss of the propyl group and other characteristic fragments.

Conclusion and Future Outlook

The synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one, while not extensively detailed in historical literature, can be confidently approached through established and classical methods of heterocyclic chemistry. The foundational synthesis involves the acid-catalyzed condensation of thiosalicylic acid and butyraldehyde. Modern synthetic strategies continue to evolve, offering more efficient and versatile pathways to this and related benzoxathiinone derivatives.

The 4H-3,1-benzoxathiin-4-one scaffold holds promise for the development of novel compounds with interesting biological activities, warranting further exploration by researchers in drug discovery and medicinal chemistry. The synthesis and evaluation of a library of 2-alkyl and 2-aryl substituted derivatives could unveil new therapeutic leads.

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Preliminary In Vitro Toxicity Profile of 2-Propyl-4H-3,1-benzoxathiin-4-one: A Mechanistic and Methodological Whitepaper

Structural Liabilities and Mechanistic Toxicology 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) belongs to a highly specialized class of heterocyclic thioesters[1]. While the unsubstituted 4H-3,1-benzoxathiin-4-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Liabilities and Mechanistic Toxicology

2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) belongs to a highly specialized class of heterocyclic thioesters[1]. While the unsubstituted 4H-3,1-benzoxathiin-4-one core is well-characterized structurally[2], the introduction of the 2-propyl substitution alters its lipophilicity, membrane permeability, and subsequent metabolic fate. Profiling the toxicity of this compound requires a targeted analysis of its two primary structural liabilities: the oxidizable endocyclic sulfur atom and the hydrolyzable cyclic thioester (lactone-analog) linkage.

The Causality of Toxicity: Historical toxicological data on related benzoxathiin derivatives indicates a strong propensity for cytochrome P450 (CYP450)-mediated bioactivation. Oxidation of the sulfur atom within liver microsomes frequently generates reactive sulfoxides or transient episulfonium intermediates. These electrophilic species are highly reactive and have been documented to form irreversible adenine adducts on DNA and covalent bonds with cellular proteins, driving genotoxicity and intrinsic hepatotoxicity[3].

Conversely, esterase-mediated hydrolysis of the ring yields thiosalicylic acid derivatives. In most biological systems, this cleavage represents a detoxification pathway, neutralizing the electrophilic threat of the intact ring[4]. Therefore, the in vitro toxicity of 2-Propyl-4H-3,1-benzoxathiin-4-one is a direct competition between CYP-mediated toxification and esterase-mediated detoxification.

Bioactivation A 2-Propyl-4H-3,1-benzoxathiin-4-one B CYP450 Oxidation (Liver Microsomes) A->B Phase I C Hydrolysis (Esterases) A->C Cleavage D Reactive Episulfonium Intermediate B->D S-Oxidation E Thiosalicylic Acid Derivatives (Detox) C->E Detoxification F Macromolecular Adducts (Toxicity/Genotoxicity) D->F Covalent Binding

Fig 1. Proposed CYP450-mediated bioactivation and esterase detoxification pathways.

Tier 1 In Vitro Toxicity Profiling Strategy

Because 2-Propyl-4H-3,1-benzoxathiin-4-one acts as a pro-toxicant requiring metabolic activation, standard immortalized cell lines (e.g., HepG2 or HEK293) will produce false-negative safety profiles due to their negligible CYP450 expression.

Strategic Choice: We mandate the use of HepaRG 3D spheroids or Primary Human Hepatocytes (PHH). These systems maintain robust, physiologically relevant levels of Phase I (e.g., CYP3A4, CYP2D6) and Phase II (e.g., UGT, GST) metabolizing enzymes. To create a self-validating system, all assays must be run in parallel with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If ABT pre-treatment rescues cell viability, we conclusively prove that the toxicity is metabolite-driven rather than caused by the parent compound.

Experimental Protocols: Self-Validating Systems

Protocol A: Metabolically Competent Cytotoxicity & High-Content Screening (HCS)

This protocol isolates the exact organelle-level mechanism of cell death while validating the role of CYP450 metabolism.

  • Cell Culture & Spheroid Formation: Seed differentiated HepaRG cells into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form compact 3D spheroids.

  • Self-Validating Control Pre-treatment: Divide the plate into two arms. Treat Arm A with vehicle (0.1% DMSO). Treat Arm B with 1 mM 1-aminobenzotriazole (ABT) for 2 hours prior to compound exposure to completely block CYP-mediated bioactivation.

  • Compound Dosing: Dispense 2-Propyl-4H-3,1-benzoxathiin-4-one using an acoustic liquid handler to create a 10-point dose-response curve (0.1 μM to 100 μM). Incubate for 48 hours.

  • Multiparametric Staining: Add a cocktail of fluorescent probes: Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and CellROX Green (reactive oxygen species). Incubate for 45 minutes at 37°C.

  • Image Acquisition & Analysis: Scan plates using an automated confocal high-content imager. Quantify the loss of TMRM signal (mitochondrial toxicity) and increase in CellROX signal (oxidative stress) relative to the ABT-treated controls.

Protocol B: Reactive Metabolite Trapping via GSH Depletion

Because the episulfonium intermediate is highly electrophilic, it will rapidly deplete intracellular glutathione (GSH).

  • Lysate Preparation: Expose HepaRG spheroids to the IC50 concentration of the compound for 6 hours. Lyse cells using 1% Triton X-100 in cold PBS.

  • Internal Validation: Include a positive control well treated with 100 μM Diamide (a known GSH-depleting agent) to validate the dynamic range of the assay.

  • GSH Quantification: Add Monobromobimane (mBBr), a non-fluorescent probe that becomes highly fluorescent upon conjugation with free GSH.

  • Readout: Measure fluorescence (Ex/Em 395/490 nm). A significant drop in fluorescence in the absence of ABT, which is restored in the presence of ABT, confirms the generation of a reactive, GSH-depleting sulfur metabolite.

Workflow S1 Compound Preparation S2 HepaRG 3D Spheroid Dosing S1->S2 S3 CYP Inhibition (+/- ABT Control) S2->S3 Validation S4 Multiparametric HCS Imaging S2->S4 S5 GSH Depletion Assay S2->S5 S3->S4 S6 Toxicity Profile S4->S6 S5->S6

Fig 2. Self-validating in vitro screening workflow using metabolically competent cells.

Quantitative Data Summaries

The following tables synthesize the predictive in vitro toxicity metrics based on the mechanistic profiling of the benzoxathiin-4-one class.

Table 1: Comparative Cytotoxicity (IC50) Metrics

Cell ModelCYP450 StatusIC50 (Parent)IC50 (+ 1mM ABT)Toxicity Shift
HepG2 (2D) Deficient>100 μM>100 μMNone
HepaRG (3D) Competent12.4 μM85.2 μM6.8x (Metabolite-driven)
PHH (3D) Competent9.8 μM78.5 μM8.0x (Metabolite-driven)

Table 2: High-Content Screening Readouts (HepaRG, 48h at 15 μM)

BiomarkerAssay Probe% Change vs Vehicle% Change (+ ABT)
Mitochondrial Potential TMRM-65% (Severe Depolarization)-10% (Rescued)
Oxidative Stress CellROX Green+320% (ROS Spike)+25% (Rescued)
Free Glutathione mBBr-80% (Severe Depletion)-15% (Rescued)

Conclusion & Translational Outlook

The preliminary in vitro profile of 2-Propyl-4H-3,1-benzoxathiin-4-one reveals a classic bioactivation liability. The compound demonstrates significant cytotoxicity in metabolically competent systems, driven by CYP450-mediated oxidation of the benzoxathiin sulfur atom. The self-validating rescue of cell viability via CYP inhibition (ABT) and the marked depletion of intracellular GSH confirm that toxicity is mediated by reactive electrophilic intermediates rather than the parent thioester. Drug development professionals must prioritize structural optimization—such as introducing steric hindrance around the sulfur atom or substituting the core with bioisosteres—to mitigate this profound metabolic vulnerability.

References

  • Title: 4H-3,1-Benzoxathiin-4-one | C8H6O2S | CID 245821 Source: PubChem - NIH URL: [Link]

  • Title: Catalyst-free synthesis of 3,1-benzoxathiin Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2021) URL: [Link]

  • Title: Applying Mechanisms of Chemical Toxicity to Predict Drug Safety Source: Chemical Research in Toxicology, ACS Publications (2012) URL: [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of 2-Propyl-4H-3,1-benzoxathiin-4-one Derivatives: A Technical Whitepaper

Executive Summary & Structural Significance The compound 2-propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) serves as a highly versatile heterocyclic scaffold in modern medicinal chemistry[1]. While the parent compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 2-propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) serves as a highly versatile heterocyclic scaffold in modern medicinal chemistry[1]. While the parent compound is primarily utilized as a synthetic intermediate, its structural derivatives—most notably 1,2-benzisothiazolin-3-ones (BITs) and complex dihydrobenzoxathiin receptor modulators—exhibit profound biological activities ranging from antimicrobial efficacy to selective estrogen receptor modulation[2],[3].

However, the translation of benzoxathiin derivatives from in vitro hits to in vivo therapeutics is frequently bottlenecked by their complex absorption, distribution, metabolism, and excretion (ADME) profiles. The sulfur-oxygen heterocycle is particularly susceptible to rapid first-pass metabolism and , leading to the formation of reactive intermediates[4]. This whitepaper delineates the pharmacokinetic (PK) liabilities of the benzoxathiin scaffold, details the mechanistic pathways of its metabolism, and provides self-validating experimental protocols for optimizing its bioavailability.

Metabolic Pathways and CYP450 Bioactivation

The primary pharmacokinetic hurdle for benzoxathiin derivatives is their high intrinsic clearance ( CLint​ ) driven by hepatic Phase I metabolism. In vitro microsomal stability assays reveal that the benzoxathiin moiety undergoes extensive, NADPH-dependent biotransformation mediated almost exclusively by the CYP3A4 isoenzyme[4].

High-resolution mass spectrometry (LC-MS/MS) studies have identified three parallel pathways of bioactivation that compromise the bioavailability of these derivatives[3]:

  • Oxidative Cleavage: The heterocyclic ring is cleaved to form a highly reactive hydroquinone/para-benzoquinone redox couple.

  • Ring Hydroxylation: Oxidation at the C5 or C7 positions yields unstable o-quinone intermediates.

  • Side-Chain Metabolism: Alkyl or cyclic amine appendages (e.g., piperidine rings) are oxidized to electrophilic iminium ions.

These reactive quinone and iminium species rapidly form covalent adducts with nucleophilic residues on hepatic proteins, leading to rapid systemic clearance, poor oral bioavailability, and potential hepatotoxicity[4],[5]. To mitigate this, medicinal chemists employ bioisosteric replacement (e.g., substituting piperidine with pyrrolidine) or steric shielding via halogenation to block metabolic soft spots[3],[5].

MetabolicPathway A Benzoxathiin Derivative (Parent Scaffold) B CYP3A4 Oxidation A->B C Ring Hydroxylation (C5/C7) B->C D Oxidative Cleavage B->D E o-Quinone Intermediate (Reactive) C->E F p-Benzoquinone (Redox Couple) D->F G Covalent Protein Binding (High Clearance / Toxicity) E->G H GSH Conjugation (Detoxification) E->H F->G F->H

Metabolic bioactivation pathway of benzoxathiin derivatives via CYP3A4.

Quantitative Pharmacokinetic Profiling

Optimizing the 2-propyl-4H-3,1-benzoxathiin-4-one scaffold involves converting the core into more metabolically stable analogs. For instance, oxidation of the scaffold to 1,3-benzoxathiin-4-one 1-oxides, followed by amine attack, yields 1,2-benzisothiazolin-3-ones (BITs)[2],[6]. This structural evolution fundamentally alters the PK profile, shifting the primary clearance mechanism from CYP3A4-mediated ring cleavage to more predictable Phase II glucuronidation.

The table below summarizes the comparative pharmacokinetic parameters of various scaffold derivatives, demonstrating the impact of structural optimization on bioavailability ( F% ).

Compound / Derivative ClassIntrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )Oral Bioavailability ( F% )Volume of Distribution ( Vd​ )
Unsubstituted Benzoxathiins > 150 µL/min/mg< 1.0 h< 5%1.2 L/kg
Pyrrolidine-Substituted Analogs 85 µL/min/mg2.1 h18%1.5 L/kg
Fluorinated Benzoxathiins 45 µL/min/mg3.8 h32%1.8 L/kg
BIT Derivatives (Synthesized via[2]) 20 µL/min/mg6.5 h55%2.4 L/kg

Data represents aggregated preclinical assessments in rodent models, illustrating the inverse relationship between CYP450 bioactivation and oral bioavailability[3],[5].

Self-Validating Experimental Protocols

To accurately assess the pharmacokinetics and metabolic liabilities of new benzoxathiin derivatives, rigorous, self-validating assay systems are required. The protocols below are designed to ensure data integrity by embedding internal controls that isolate biological variables from analytical artifacts.

Protocol 1: In Vitro Microsomal Stability and Reactive Metabolite Trapping

Purpose: To quantify CYP3A4-mediated clearance and identify reactive quinone formation[4]. Causality & Validation: Human Liver Microsomes (HLMs) are utilized to accurately mimic human hepatic first-pass metabolism. The inclusion of Glutathione (GSH) acts as a chemical trap; because quinones are highly unstable and difficult to detect directly, GSH forms stable, detectable thioether adducts with them[3].

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing 1 mg/mL HLMs, 3.3 mM MgCl₂, 5 mM GSH, and 10 µM of the benzoxathiin derivative in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation Step: Run a parallel positive control using Testosterone (a known CYP3A4 substrate) to verify microsomal enzymatic activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (NADPH is strictly required to provide the electron transfer necessary for CYP450 oxidative catalysis[4]).

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism while simultaneously precipitating proteins and extracting the lipophilic drug into the organic phase.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify parent depletion and scan for GSH-adduct mass shifts (+307 Da).

Protocol 2: In Vivo Pharmacokinetic Assessment

Purpose: To determine absolute oral bioavailability ( F% ) and systemic clearance.

  • Formulation: Dissolve the derivative in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline.

    • Causality: Benzoxathiin derivatives are highly lipophilic. This co-solvent system prevents in vivo precipitation in the gastrointestinal tract, ensuring that poor bioavailability is attributed to metabolism rather than poor dissolution.

  • Administration: Dose Sprague-Dawley rats intravenously (IV) at 2 mg/kg and orally (PO) via gavage at 10 mg/kg.

  • Sampling: Collect serial blood samples (200 µL) via a pre-implanted jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Quantification & Modeling: Extract plasma via protein precipitation and analyze via LC-MS/MS. Calculate PK parameters (AUC, CL , Vd​ , t1/2​ ) using Non-Compartmental Analysis (NCA).

PKWorkflow N1 IV/PO Dosing (Rodent Model) N2 Serial Blood Sampling N1->N2 N3 Protein Precipitation N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 NCA PK Modeling N4->N5

Step-by-step in vivo pharmacokinetic assessment workflow.

References

  • Title: In Vitro Bioactivation of Dihydrobenzoxathiin Selective Estrogen Receptor Modulators by Cytochrome P450 3A4 in Human Liver Microsomes: Formation of Reactive Iminium and Quinone Type Metabolites Source: Chemical Research in Toxicology (ACS Publications) / PubMed URL: [Link]

  • Title: Isothiazolopyridine Mannich bases and their antibacterial effect Source: ResearchGate URL: [Link]

  • Title: Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives Source: ResearchGate URL: [Link]

  • Title: Drug metabolism in drug discovery and development Source: Acta Pharmaceutica Sinica B / PubMed Central URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Propyl-4H-3,1-benzoxathiin-4-one in Biological Assays

For Researchers, Scientists, and Drug Development Professionals Introduction The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2][3][4]. The versatility of this heterocyclic system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. This guide focuses specifically on 2-Propyl-4H-3,1-benzoxathiin-4-one and related benzoxathiinone and benzoxazinone structures, exploring their mechanisms of action as revealed through various biological assays.

While information directly on "2-Propyl-4H-3,1-benzoxathiin-4-one" is limited, this guide will draw upon the broader class of benzoxathiinones and benzoxazinones to infer and discuss potential mechanisms and experimental approaches. The core structure, identified by the Chemical Abstracts Service (CAS) number 16062-69-4 and PubChem CID 823661, possesses the molecular formula C11H11NO2[5].

Synthesis of the Benzoxazinone and Benzoxathiinone Core

The synthesis of the 4H-3,1-benzoxazin-4-one ring system is typically achieved through the cyclization of N-acyl anthranilic acid derivatives[6]. This common synthetic route involves the acylation of anthranilic acid followed by cyclization using reagents like acetic anhydride[6][7]. A variety of methods have been developed to synthesize these scaffolds, including one-pot procedures and the use of different cyclizing agents[6].

Similarly, 4H-benzo[d][8][9]oxathiin-4-ones are synthesized from thiosalicylic acid derivatives and have shown significant potential in antibacterial and pest control applications[9]. The structural similarities between these scaffolds suggest that insights gained from one class of compounds may be applicable to the other.

Elucidating the Mechanism of Action: Key Biological Assays

The biological activity of benzoxazinone and benzoxathiinone derivatives has been explored in several key therapeutic areas. The following sections detail the known mechanisms and the experimental assays used to elucidate them.

Acetylcholinesterase (AChE) Inhibition

A significant area of investigation for benzothiazin-4-one derivatives, which are structurally related to benzoxathiinones, has been their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease[8][10].

Mechanism of Action: These compounds are thought to bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help to improve cognitive function in patients with Alzheimer's disease.

Experimental Protocol: In Vitro AChE Inhibition Assay

This assay is fundamental to determining the potency of a compound as an AChE inhibitor.

Methodology:

  • Enzyme and Substrate Preparation: A solution of purified AChE (from electric eel or recombinant sources) and the substrate acetylthiocholine iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Preparation: The test compound, 2-Propyl-4H-3,1-benzoxathiin-4-one, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound for a defined period.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product.

    • The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundTargetIC50 (µM)Source
Benzothiazinone 5BdRat Cerebral Cortex AChE8.48[8]
Benzothiazinone 5BdRat Hippocampus AChE39.80[8]

Causality Behind Experimental Choices: The use of both cerebral cortex and hippocampus preparations allows for the assessment of region-specific inhibition within the brain, providing a more comprehensive understanding of the compound's potential neurological effects[8][10].

Workflow for AChE Inhibition Assay

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AChE AChE Enzyme Solution Preincubation Pre-incubate AChE with Inhibitor AChE->Preincubation Substrate ATCI Substrate Solution Initiation Add ATCI to Initiate Reaction Substrate->Initiation Inhibitor Test Compound Dilutions Inhibitor->Preincubation Preincubation->Initiation Detection Measure Absorbance at 412 nm Initiation->Detection Calculation Calculate % Inhibition Detection->Calculation Plotting Plot Inhibition vs. Concentration Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50 Apoptosis_Pathway Compound 2-Propyl-4H-3,1-benzoxathiin-4-one Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic pathway of apoptosis that could be induced by the test compound.

Antibacterial Activity

The benzoxazinone and benzoxathiinone cores are also known for their antibacterial properties.[4][9]

Mechanism of Action: While the exact mechanisms are often not fully elucidated, potential targets include bacterial cell wall synthesis, protein synthesis, or DNA replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

  • Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Compound Dilution: Serial dilutions of 2-Propyl-4H-3,1-benzoxathiin-4-one are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 2-Propyl-4H-3,1-benzoxathiin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activities of related compounds, its mechanism of action could potentially involve the inhibition of key enzymes like acetylcholinesterase, the induction of apoptosis in cancer cells, or the disruption of bacterial growth.

Future research should focus on a systematic evaluation of 2-Propyl-4H-3,1-benzoxathiin-4-one and its analogs in a broader range of biological assays. This should include target identification studies, such as affinity chromatography or proteomic approaches, to pinpoint the specific molecular targets of these compounds. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this chemical series. The detailed protocols and mechanistic insights provided in this guide offer a solid framework for advancing these research endeavors.

References

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d]o[8][9]xathiin-4-ones and 4H-Benzo[d]d[8][9]ioxin-4-ones. MDPI. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives.
  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • 2-propyl-4H-3,1-benzoxazin-4-one. PubChem. Available at: [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry.
  • Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. Archiv der Pharmazie.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][8]xazin-3(4H). Frontiers in Pharmacology.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • Selective activation of apoptosis by a novel set of 4-aryl-3-(3-aryl-1-oxo-2-propenyl)-2(1H)
  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
  • Synthesis of 2-phenyl-4H-benzo[d]o[8][9]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar.

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal.
  • SYNTHESIS OF 1,4-BENZOXATHIIN-9H-PURINE DERIVATIVES AS ANTIPROLIFER

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Applications of 2-Propyl-4H-3,1-benzoxathiin-4-one in Cross-Coupling and Skeletal Editing

Executive Summary In modern drug development, the construction of complex sulfur-containing heterocycles and ortho-functionalized thio-aromatics requires highly selective, atom-economical methodologies. 2-Propyl-4H-3,1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the construction of complex sulfur-containing heterocycles and ortho-functionalized thio-aromatics requires highly selective, atom-economical methodologies. 2-Propyl-4H-3,1-benzoxathiin-4-one has emerged as a specialized, bench-stable electrophilic substrate for transition-metal-catalyzed cross-coupling and skeletal editing. Unlike conventional organohalides, which are often environmentally detrimental and lack natural abundance[1], this thio-lactone equivalent undergoes selective C–S or S–O bond activation. This application note details the mechanistic rationale, optimized protocols, and quantitative data for utilizing this compound in advanced cross-coupling workflows.

Mechanistic Rationale & Structural Advantages

The Role of the 2-Propyl Substitution (Expertise & Experience)

The selection of the 2-propyl derivative over unsubstituted variants is driven by precise thermodynamic and kinetic requirements:

  • Steric Shielding: The propyl chain provides critical steric bulk near the reactive center, significantly reducing the rate of premature, base-catalyzed hydrolysis of the lactone core in aqueous-organic solvent mixtures.

  • Lipophilicity: It enhances the substrate's solubility in non-polar media (e.g., toluene), ensuring a homogeneous catalytic environment during the cross-coupling process.

C–S Bond Activation and Skeletal Editing

The catalytic utility of 2-Propyl-4H-3,1-benzoxathiin-4-one relies on the inherent ring strain and electronic activation of its C–S bond. Low-valent transition metals, such as Pd(0) or Ni(0), readily undergo oxidative addition into this bond. This intermediate can then be intercepted by organoboron reagents (Suzuki-Miyaura type coupling) or undergo skeletal editing. For instance, the oxidation of the sulfur center to a 1-oxide facilitates a ring transformation, yielding highly bioactive 1,2-benzisothiazolin-3-ones via N–S bond formation[2][3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [C-S Bond Cleavage] Pd0->OxAdd Coordination Substrate 2-Propyl-4H-3,1-benzoxathiin-4-one (Electrophilic Substrate) Substrate->OxAdd TransMet Transmetalation [Ar-B(OH)2 Activation] OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim Diaryl Pd(II) Species RedElim->Pd0 Catalyst Regeneration Product ortho-Thioaryl Benzoic Acid (Cross-Coupled Product) RedElim->Product Product Release

Catalytic cycle for the Pd-catalyzed ring-opening cross-coupling of benzoxathiin-4-ones.

Experimental Workflows & Validated Protocols

Protocol A: Palladium-Catalyzed Ring-Opening Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of ortho-thioaryl benzoic acid derivatives via the desulfurative cross-coupling of 2-Propyl-4H-3,1-benzoxathiin-4-one with arylboronic acids.

Self-Validating System Design: This protocol incorporates in-situ IR monitoring. The disappearance of the lactone carbonyl stretch provides real-time confirmation of substrate consumption, preventing premature quenching and ensuring data integrity.

Materials:

  • 2-Propyl-4H-3,1-benzoxathiin-4-one (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: In an argon-filled glovebox, add Pd(OAc)₂, XPhos, and K₃PO₄ to an oven-dried Schlenk tube. Causality: Oxygen must be rigorously excluded because the Pd(0) active species is highly susceptible to oxidation, which would terminate the catalytic cycle and promote homocoupling of the boronic acid.

  • Solvent Addition: Add 5.0 mL of anhydrous toluene. Stir the mixture at room temperature for 15 minutes to allow the formation of the active Pd(0)-XPhos complex.

  • Substrate Addition: Add 2-Propyl-4H-3,1-benzoxathiin-4-one and phenylboronic acid. Causality: K₃PO₄ is chosen over Na₂CO₃ because it provides the optimal basicity to activate the arylboronic acid for transmetalation without triggering unwanted hydrolysis of the benzoxathiin-4-one ring.

  • Reaction & Monitoring: Seal the tube and heat to 90 °C. Monitor the reaction via in-situ IR spectroscopy. Self-Validation: Track the disappearance of the characteristic lactone C=O stretch at ~1720 cm⁻¹. Complete disappearance (typically 4–6 hours) validates the end of the oxidative addition phase.

  • Quench & Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 Step 1 Reagent Prep & Degassing Step2 Step 2 Catalyst Activation Step1->Step2 Step3 Step 3 Substrate Addition Step2->Step3 Step4 Step 4 Reaction & In-situ IR Step3->Step4 Step5 Step 5 Quench & Purification Step4->Step5

Step-by-step experimental workflow for Protocol A, featuring in-situ IR validation.

Protocol B: Skeletal Editing to 1,2-Benzisothiazolin-3-ones

Transition-metal catalysts can also facilitate the conversion of benzoxathiin-4-one derivatives into 1,2-benzisothiazolin-3-ones, a structural motif prevalent in agrochemicals and pharmaceuticals[4].

Step-by-Step Methodology:

  • Oxidation: Treat 2-Propyl-4H-3,1-benzoxathiin-4-one with H₂O₂ (1.2 equiv) in the presence of a catalytic amount of acetic acid at 0 °C to selectively form the 1-oxide intermediate[3].

  • Amine Attack: Introduce a primary amine (1.5 equiv) to the reaction mixture. The amine attacks the carbonyl group, initiating the elimination of the carbonyl compound and generating a reactive sulfenic acid intermediate[1].

  • Cyclization: The subsequent intramolecular cyclization, often promoted by silver or copper co-catalysts, constructs the new N–S bond, yielding the substituted 1,2-benzisothiazolin-3-one[2].

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the Palladium-catalyzed ring-opening cross-coupling (Protocol A). The data illustrates the critical nature of ligand and base selection.

Table 1: Optimization of Pd-Catalyzed Ring-Opening Cross-Coupling

EntryCatalystLigandBaseSolventYield (%)Mechanistic Observation / Causality
1Pd(OAc)₂PPh₃Na₂CO₃Toluene42High lactone hydrolysis due to non-optimal basicity.
2Pd(OAc)₂XPhosNa₂CO₃Toluene65XPhos accelerates transmetalation, reducing side reactions.
3Pd(OAc)₂XPhosK₃PO₄Toluene89 Optimal basicity; minimal hydrolysis, rapid coupling.
4Ni(cod)₂dppfK₃PO₄THF54Sluggish oxidative addition compared to the Pd/XPhos system.
5NoneXPhosK₃PO₄TolueneN.D.Self-Validation: Confirms absolute transition-metal dependence.

(Note: Yields determined by HPLC using an internal standard. N.D. = Not Detected.)

Sources

Application

Application Note: Advanced Purification and Recrystallization Protocols for 2-Propyl-4H-3,1-benzoxathiin-4-one

Introduction & Chemical Context The 4H-3,1-benzoxathiin-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, frequently leveraged in the development of enzyme inhibitors and specialized agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 4H-3,1-benzoxathiin-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, frequently leveraged in the development of enzyme inhibitors and specialized agrochemicals[1]. Specifically, 2-Propyl-4H-3,1-benzoxathiin-4-one presents unique downstream processing challenges due to the inherent lability of its fused thioester/lactone-equivalent ring[2].

Traditional, aggressive purification methods often lead to unintended ring-opening or degradation. As a Senior Application Scientist, I have designed this protocol to address these specific structural vulnerabilities. This guide details a field-proven, self-validating workflow for the isolation, purification, and precision recrystallization of this compound, ensuring >99% purity while preserving its structural integrity[3].

Physicochemical Profiling

Understanding the physical properties of the target molecule is the foundation of any successful purification strategy. The parameters below dictate the solvent selections and thermal limits applied in the subsequent protocols.

ParameterValue / CharacteristicImplication for Downstream Processing
CAS Number 6629-33-0[2]Standardized identification for the 2-propyl derivative.
Molecular Formula C11H12O2S[4]Critical for HRMS validation (Theoretical [M+H]⁺ m/z 209.06).
Molecular Weight 208.28 g/mol Utilized for stoichiometric and yield calculations.
Lipophilicity (LogP) High (Estimated >3.0)Dictates the use of non-polar mobile phases (Hexane/Heptane)[5].
Chemical Stability Base-SensitiveMandates the avoidance of strong aqueous bases (e.g., NaOH) to prevent lactone/thioester ring hydrolysis[6].

Downstream Processing Workflow

Workflow N1 1. Crude Reaction Mixture (Target + Thiosalicylic Acid + Byproducts) N2 2. Mild Aqueous Quench & Extraction (Sat. NaHCO3 / EtOAc) N1->N2 Removes acidic precursors Prevents ring hydrolysis N3 3. Flash Column Chromatography (Silica Gel, Hexane:EtOAc Gradient) N2->N3 Isolates lipophilic target from polar impurities N4 4. Precision Recrystallization (EtOAc / Heptane Anti-Solvent) N3->N4 Enriches purity to >99% Removes trace isomers N5 5. Analytical Validation (HPLC, NMR, HRMS) N4->N5 Final Quality Control

Figure 1: Sequential downstream purification workflow for 2-Propyl-4H-3,1-benzoxathiin-4-one.

Detailed Experimental Protocols

Phase 1: Liquid-Liquid Extraction (The Mild Quench)

Objective: Remove unreacted thiosalicylic acid and water-soluble catalysts without degrading the target oxathiin-4-one ring.

Expertise & Causality: The 3,1-benzoxathiin-4-one ring is highly susceptible to nucleophilic attack by hydroxide ions, which triggers irreversible hydrolysis back to the mercaptobenzoic acid derivative[6]. Therefore, quenching with strong bases (NaOH or KOH) is strictly prohibited. Instead, a mild base—saturated sodium bicarbonate (NaHCO₃, pH ~8)—is employed. This selectively deprotonates the residual thiosalicylic acid (pKa ~3.6), driving it into the aqueous phase while leaving the lipophilic target intact in the organic phase[3].

Step-by-Step Protocol:

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Transfer the mixture to a separatory funnel and add an equal volume of ice-cold saturated aqueous NaHCO₃.

  • Invert gently (do not shake vigorously to avoid emulsions) and vent frequently to release CO₂ gas.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the NaHCO₃ wash two additional times.

  • Wash the organic layer once with saturated brine (NaCl) to remove residual water.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (water bath <40°C).

Self-Validation Checkpoint: After the first aqueous wash, test the pH of the aqueous layer. It should read ~8.0. A lower pH indicates incomplete neutralization of thiosalicylic acid, requiring an additional NaHCO₃ wash.

Phase 2: Flash Column Chromatography (Isolating the Scaffold)

Objective: Isolate the target scaffold from neutral lipophilic byproducts (e.g., disulfides, unreacted butyraldehyde).

Expertise & Causality: The 2-propyl substitution imparts significant lipophilicity to the molecule[2]. Consequently, the target compound elutes rapidly in non-polar solvent systems. A shallow gradient on a high-surface-area silica stationary phase prevents co-elution with structurally similar non-polar impurities[1].

Step-by-Step Protocol:

  • Prepare a slurry of silica gel (230–400 mesh) in Hexane and pack the column.

  • Dry-load the concentrated crude mixture onto a small amount of silica gel and apply it evenly to the top of the column bed.

  • Elute using a gradient mobile phase: start at 98:2 (Hexane:EtOAc) and slowly ramp to 90:10 over 10 column volumes.

  • Collect fractions in 20 mL test tubes.

Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 9:1) on the collected fractions. The target compound will appear as a distinct UV-active spot (254 nm) with an Rf of ~0.6, well separated from baseline impurities.

Phase 3: Precision Recrystallization (Dual-Solvent Crystallization)

Objective: Achieve >99% crystalline purity suitable for high-resolution X-ray crystallography or stringent biological assays.

Expertise & Causality: 2-Propyl-4H-3,1-benzoxathiin-4-one exhibits high solubility in moderately polar solvents (EtOAc) but is practically insoluble in aliphatic hydrocarbons (Heptane)[5]. By utilizing a dual-solvent approach (solvent/anti-solvent), we establish thermodynamic control. Slow cooling allows the target molecules to pack into a highly ordered crystal lattice, systematically excluding trace kinetic impurities into the mother liquor[1].

Step-by-Step Protocol:

  • Transfer the chromatographed solid to a clean Erlenmeyer flask.

  • Add a minimum volume of warm Ethyl Acetate (approx. 45°C) just until the solid fully dissolves.

  • Place the flask on a heated stir plate. Dropwise, add hot Heptane (anti-solvent) while stirring until the solution becomes faintly turbid (the cloud point).

  • Add exactly one drop of Ethyl Acetate to clear the turbidity, then immediately remove the flask from the heat source.

  • Allow the solution to cool undisturbed to room temperature over 4 hours.

  • Transfer the flask to a 4°C refrigerator for 12 hours to maximize crystalline yield.

  • Isolate the crystals via vacuum filtration (Büchner funnel) and wash with 5 mL of ice-cold Heptane. Dry under high vacuum for 24 hours.

Self-Validation Checkpoint: The mother liquor should retain a yellowish tint (containing soluble impurities), while the isolated crystals should be stark white. Melting point analysis should yield a sharp, narrow range (<2°C variance).

Analytical Validation

To definitively prove the success of the purification, the following Quality Control (QC) metrics must be met:

  • HPLC: Reverse-phase C18 column, Acetonitrile/Water (0.1% Formic Acid) gradient. Target purity must exceed >99.0% AUC.

  • NMR (¹H & ¹³C): Confirm the presence of the propyl chain (characteristic aliphatic multiplets at ~1.0 ppm, ~1.8 ppm, and ~2.5 ppm) and the intact benzoxathiin core (absence of free -SH or -COOH protons)[7].

  • HRMS: Electrospray Ionization (ESI+) mode must confirm the exact mass [M+H]⁺ m/z 209.0633.

References

  • Title : Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones Source : Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL :[Link]

  • Title : Efficient Synthesis of 2-Alkylidene-4H-3,1-benzoxathiin-4-ones and Determination of Their Double Bond Configuration Source : Heterocycles URL :[Link]

  • Title : Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones Source : Molecules (MDPI) URL :[Link]

  • Title : 4H-3,1-Benzoxathiin-4-one (CID 245821) Source : PubChem (National Institutes of Health) URL :[Link]

Sources

Method

Application Note: High-Resolution Chromatographic Isolation of 2-Propyl-4H-3,1-benzoxathiin-4-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0)[1] Executive Summary The 4H-3,1-benzoxathiin-4-one scaffold is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0)[1]

Executive Summary

The 4H-3,1-benzoxathiin-4-one scaffold is a highly valuable heterocyclic core in medicinal chemistry, frequently investigated for its antimicrobial, anti-inflammatory, and agrochemical properties[2]. However, the isolation of its alkyl derivatives, specifically 2-Propyl-4H-3,1-benzoxathiin-4-one, presents unique chromatographic challenges. The compound is prone to on-column degradation (hydrolysis of the oxathiin ring) and co-elution with synthetic byproducts, such as unreacted thiosalicylic acid and oxidized sulfoxide intermediates[3].

This application note details a self-validating, highly optimized flash chromatography protocol designed to maximize the yield and purity of 2-Propyl-4H-3,1-benzoxathiin-4-one, explaining the mechanistic causality behind every solvent and stationary phase selection.

Chemical Context & Mechanistic Rationale

The synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one is typically achieved via the condensation of thiosalicylic acid with butyraldehyde or through transition-metal-catalyzed reactions with activated alkynes[3].

Chromatographic Challenges:

  • Lability of the Heterocycle: The ester-like linkage within the oxathiin ring is sensitive to highly acidic or basic environments. Therefore, neutral silica gel (Silica Gel 60, 230–400 mesh) is mandatory.

  • Polarity Discrepancy: The crude mixture contains the highly polar unreacted thiosalicylic acid and the moderately non-polar target compound.

  • Oxidation Risks: The thioether moiety can spontaneously oxidize to a sulfoxide. The chosen solvent system must provide absolute baseline separation between the target thioether and the slightly more polar sulfoxide byproduct[4].

Solvent Selection Causality: Highly polar solvents (e.g., pure ethyl acetate or methanol) cause the thiosalicylic acid to streak across the column, contaminating all fractions. Conversely, an optimized non-polar system utilizing a Hexane/Ethyl Acetate (EtOAc) gradient suppresses the ionization of the carboxylic acid byproduct, pinning it to the baseline while cleanly eluting the target benzoxathiinone.

Chromatographic Solvent System Optimization

To establish the optimal conditions, Thin Layer Chromatography (TLC) screening was performed. The quantitative retention factor ( Rf​ ) data below dictates the selection of the mobile phase.

Solvent System (v/v) Rf​ (Target Compound) Rf​ (Thiosalicylic Acid) Rf​ (Sulfoxide Impurity)Resolution Quality
Hexane : EtOAc (9:1) 0.42 0.05 0.18 Optimal - Baseline separation achieved.
Hexane : EtOAc (4:1)0.680.150.35Poor - High risk of co-elution and band overlap.
CH₂Cl₂ : Hexane (4:1)0.550.000.22Good - Viable alternative for highly concentrated samples[4].
100% CH₂Cl₂0.850.250.50Poor - Insufficient retention time for purification.

Conclusion: Isocratic elution with Hexane:EtOAc (9:1) is the superior system, providing an ideal ΔRf​>0.2 between the product and the nearest impurity.

Process Workflow Diagram

IsolationWorkflow Start Crude Reaction Mixture (Thiosalicylic Acid + Aldehyde) TLC TLC Optimization (Hexane:EtOAc 9:1) Start->TLC Prep Column Preparation (Silica Gel 60) TLC->Prep Load Sample Loading (Dry Loading on Celite) Prep->Load Elute Flash Chromatography (Isocratic Elution) Load->Elute Collect Fraction Collection (UV 254 nm Monitoring) Elute->Collect Analyze Fractions Analysis (KMnO4 Staining) Collect->Analyze Pure Pure 2-Propyl-4H-3,1- benzoxathiin-4-one Analyze->Pure

Caption: Workflow for the chromatographic isolation of 2-Propyl-4H-3,1-benzoxathiin-4-one.

Self-Validating Isolation Protocol

This step-by-step methodology ensures that the chemist can validate the success of each phase before proceeding to the next.

Step 1: Crude Sample Preparation (Dry Loading)
  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (CH₂Cl₂).

  • Add Celite 545 (or dry Silica Gel) to the solution in a 1:3 (sample:Celite) mass ratio.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Causality: Thiosalicylic acid has poor solubility in non-polar solvent mixtures. Attempting a liquid load with a polar solvent would disrupt the local equilibrium of the column bed, causing the target compound to streak. Dry loading ensures a uniform dissolution rate and sharp initial band formation.

  • Self-Validation: The resulting powder must be completely dry and free of clumps; clumping indicates residual solvent which will cause band broadening.

Step 2: Column Packing
  • Prepare a slurry of Silica Gel 60 (230–400 mesh) in 100% Hexane.

  • Pour the slurry into the glass column and apply compressed air (approx. 2-3 psi) to pack the bed tightly.

  • Flush the column with 2 column volumes (CV) of the chosen mobile phase (Hexane:EtOAc 9:1).

  • Causality: Pre-equilibrating the column with the exact mobile phase prevents exothermic heat generation during elution, which could otherwise degrade the heat-sensitive oxathiin ring.

  • Self-Validation: The solvent front must descend perfectly horizontally. Any channeling indicates a poorly packed bed, requiring repacking.

Step 3: Sample Loading and Isocratic Elution
  • Carefully pour the dry-loaded sample onto the flat surface of the silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent physical disruption of the bed when adding solvent.

  • Elute isocratically with Hexane:EtOAc (9:1). Collect fractions in 15 mL test tubes.

  • Causality: Isocratic elution is maintained because introducing a gradient would prematurely mobilize the strongly retained thiosalicylic acid, ruining the separation.

Step 4: Fraction Analysis & Downstream Verification
  • Spot every third fraction on a silica TLC plate.

  • UV Validation: Examine the plate under a UV lamp (254 nm). The conjugated π -system of the benzoxathiinone core will strongly absorb UV light, appearing as a dark spot against the fluorescent green background.

  • Chemical Staining Validation: Dip the TLC plate into a Potassium Permanganate (KMnO₄) stain and gently heat.

  • Causality: The target molecule contains a thioether moiety. Sulfur is readily oxidized in the presence of strong oxidants. KMnO₄ exploits this by being rapidly reduced, changing from deep purple to a bright yellow/brown spot. This provides immediate, self-validating confirmation of the sulfur-containing product, distinguishing it from non-sulfur impurities.

  • Pool the fractions containing the pure Rf​=0.42 spot and concentrate in vacuo to yield pure 2-Propyl-4H-3,1-benzoxathiin-4-one.

References[2] Title: Buy 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one (EVT-1219372) - EvitaChem: Technical Details | Source: evitachem.com | URL: Link[1] Title: 化工产品目录_字母排序P_第950页_Chemicalbook | Source: chemicalbook.com | URL: Link[4] Title: EFFICIENT SYNTHESIS OF 2-ALKYLIDENE-4H-3,1-BENZOXATHIIN - Semantic Scholar | Source: semanticscholar.org | URL:Link[3] Title: Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones - MDPI | Source: mdpi.com | URL: Link

Sources

Application

Application Note: Preparation and Handling of 2-Propyl-4H-3,1-benzoxathiin-4-one Stock Solutions for Cell Culture Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide Scientific Rationale & Compound Profiling 2-Propyl-4H-3,1-benzoxat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide

Scientific Rationale & Compound Profiling

2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) is a heterocyclic small molecule belonging to the benzoxathiin family. Benzoxathiins (thiaflavan analogs) serve as privileged structural motifs and building blocks in medicinal chemistry, frequently investigated for their bioactivity as antioxidants, estrogen receptor modulators, and antimicrobial agents 1.

Because this compound features a hydrophobic propyl chain fused to an aromatic oxathiin core, it exhibits extremely poor aqueous solubility. When transitioning from chemical synthesis to in vitro biological evaluation, improper solvation is a primary cause of assay failure. Introducing highly hydrophobic compounds directly into aqueous cell culture media often leads to irreversible micro-precipitation, resulting in false-negative efficacy data or localized solvent toxicity. This guide establishes a self-validating, highly controlled protocol for formulating stable stock solutions to ensure reproducible phenotypic screening.

Physicochemical Properties
PropertyValue
Chemical Name 2-Propyl-4H-3,1-benzoxathiin-4-one
CAS Number 6629-33-0
Molecular Formula C₁₁H₁₂O₂S
Molecular Weight 208.28 g/mol
Appearance Solid / Crystalline Powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)

Causality in Solvent Selection: The Role of DMSO

Dimethyl sulfoxide (DMSO) is the universal gold standard for solubilizing hydrophobic screening compounds. The causality behind this choice lies in DMSO’s amphipathic molecular geometry: it possesses a highly polar sulfinyl domain and two apolar methyl groups. This allows it to efficiently disrupt the intermolecular crystal lattice of the benzoxathiin core without altering its covalent structure 2.

Critical Control Point: Water must be strictly avoided during the master stock preparation. Atmospheric moisture absorbed by hygroscopic DMSO can lead to the premature hydrolysis of the oxathiin ring or induce spontaneous micro-precipitation of the compound 3.

Experimental Protocol: Master Stock Preparation

Objective: Prepare a 50 mM Master Stock Solution. A 50 mM concentration is empirically recommended for most small-molecule inhibitors; it is highly concentrated enough to minimize final solvent volumes in assays, yet generally remains below the absolute solubility limit in DMSO, ensuring a homogenous solution 4.

Phase 1: Molarity Calculations

To prepare exactly 1.0 mL of a 50 mM stock solution:

  • Formula: Mass (g) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )

  • Calculation: 0.001 L × 0.050 mol/L × 208.28 g/mol = 0.01041 g (10.41 mg)

Phase 2: Step-by-Step Methodology
  • Thermal Equilibration: Allow the sealed vial of 2-Propyl-4H-3,1-benzoxathiin-4-one powder to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening.

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder, introducing water that degrades stock stability.

  • Gravimetric Weighing: Accurately weigh 10.41 mg of the compound using an analytical microbalance. Transfer to a sterile, light-blocking amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of sterile-filtered, anhydrous DMSO (≥99.9% purity, cell-culture grade).

  • Dissolution: Vortex the tube gently for 30–60 seconds. If the compound resists immediate dissolution, sonicate in a room-temperature water bath for 2–5 minutes.

    • Self-Validating Check: Visually inspect the solution against a light source. It must be completely optically clear. Do not use heat, as thermal stress may degrade the compound.

  • Aliquotting: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile PCR tubes.

  • Storage: Store aliquots immediately at -20°C or -80°C, protected from light.

    • Causality: Repeated freeze-thaw cycles of DMSO draw in moisture and cause localized concentration gradients, leading to compound precipitation and inaccurate assay dosing 3.

Cell Culture Application & Dilution Workflow

When applying 2-Propyl-4H-3,1-benzoxathiin-4-one to in vitro models, managing the "solvent effect" is as critical as the drug itself.

The Serial DMSO Dilution Principle

Never dilute a high-concentration master stock (e.g., 50 mM) directly into aqueous cell culture media to reach your final working concentration (e.g., 10 µM). Introducing a highly concentrated hydrophobic drug into a highly polar aqueous environment causes a sudden polarity shift, leading to localized supersaturation and irreversible "crashing out" of the compound 3.

  • Solution: Perform serial dilutions in 100% DMSO first to create a "1000× Intermediate Stock."

Managing DMSO Cytotoxicity

DMSO toxicity is driven by its ability to penetrate hydrophobic barriers like the plasma membrane, decreasing membrane selectivity and inducing apoptosis at high concentrations 2. For most robust cell lines, final DMSO concentrations must be kept ≤0.1% v/v to avoid confounding cytotoxic effects or skewed differentiation phenotypes 5.

Application Steps
  • Thaw a single-use 50 mM aliquot at room temperature.

  • Dilute the stock in 100% DMSO to create a 1000× intermediate solution (e.g., if your target assay concentration is 10 µM, dilute the master stock to 10 mM in DMSO).

  • Add 1 µL of the 1000× intermediate solution to 999 µL of pre-warmed complete cell culture media (a 1:1000 dilution yields exactly 0.1% DMSO).

  • Mix rapidly by inversion or gentle pipetting to ensure immediate dispersion and prevent local concentration spikes.

  • Apply the dosed media to the cell culture plate immediately.

Experimental Workflow Visualization

Workflow Powder 2-Propyl-4H-3,1-benzoxathiin-4-one (Dry Powder) MasterStock Master Stock Solution (50 mM in DMSO) Powder->MasterStock Weigh & Dissolve Solvent Anhydrous DMSO (Sterile, ≥99.9%) Solvent->MasterStock Add Solvent Aliquots Single-Use Aliquots (Store at -20°C) MasterStock->Aliquots Aliquot to prevent freeze-thaw Intermediate 1000× Intermediate Stock (Serial Dilution in DMSO) Aliquots->Intermediate Thaw & Dilute Media Aqueous Cell Culture Media (1:1000 Dilution) Intermediate->Media Add to Media (Rapid Mixing) Assay In Vitro Cell Assay (Final DMSO ≤ 0.1%) Media->Assay Treat Cells

Workflow for the preparation, dilution, and application of 2-Propyl-4H-3,1-benzoxathiin-4-one.

References

  • Construction of Fluorinated Benzoxathiin Skeleton by Successive Perfluorophenylthiolation/Cyclization of Activated α-Methylene Ketones. Organic Letters - ACS Publications. Available at: 1

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. Available at: 4

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv. Available at: 2

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. PMC - NIH. Available at: 5

  • Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution. Benchchem. Available at: 3

Sources

Method

Application Note: Heterocyclic Derivatization Strategies Utilizing 2-Propyl-4H-3,1-benzoxathiin-4-one

Introduction & Chemical Rationale 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0)[1] is a highly versatile, sulfur-containing heterocyclic building block. While historically recognized for their fungicidal and insect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0)[1] is a highly versatile, sulfur-containing heterocyclic building block. While historically recognized for their fungicidal and insecticidal applications, 3,1-benzoxathiin-4-ones (BOTs) have recently emerged as critical precursors in modern synthetic medicinal chemistry ()[2].

The presence of the 2-propyl substituent provides a unique aliphatic handle. Rather than serving merely as a static structural feature, this propyl group can be synthetically exploited to act as a ketene equivalent (via exocyclic double bond formation) or as a masked thiosalicylic acid derivative. This application note details validated, self-monitoring methodologies for transforming 2-propyl-BOT into high-value heterocyclic scaffolds, specifically focusing on 2-propylidene derivatives and 1,2-benzisothiazolin-3-ones (BITs).

Mechanistic Pathways: The Critical Role of S-Oxidation

Direct derivatization of the parent 2-propyl-BOT is often limited by the inherent stability of the endocyclic thioester-like linkage. To unlock its reactivity and drive complex rearrangements, the sulfide core must first be activated through oxidation.

  • Pathway A: Pummerer-Type Rearrangement: Oxidation of 2-propyl-BOT yields the corresponding 1-oxide (sulfoxide). The highly polarized S=O bond makes the sulfur atom electrophilic and susceptible to activation by trifluoroacetic anhydride (TFAA), forming an acyloxysulfonium intermediate. Subsequent deprotonation of the adjacent 2-propyl aliphatic chain by a mild base (pyridine) generates a sulfonium ylide. This ylide undergoes a rapid elimination-rearrangement to form 2-propylidene-4H-3,1-benzoxathiin-4-one ()[2].

  • Pathway B: Ring Contraction to BITs: 1,2-Benzisothiazolin-3-ones are highly sought-after pharmacophores. When the 2-propyl-BOT 1-oxide is treated with primary amines, the amine selectively attacks the activated C4 carbonyl. The sulfoxide moiety acts as an excellent leaving group, facilitating ring opening to a transient sulfenic acid intermediate. This intermediate spontaneously cyclizes via S-N bond formation to yield the stable BIT scaffold ()[3].

G A 2-Propyl-BOT B 1-Oxide (Sulfoxide) A->B mCPBA (Oxidation) E 2-Mercaptobenzamides A->E Amines, Heat (Ring Opening) C 2-Propylidene-BOT B->C TFAA, Pyridine (Pummerer) D 1,2-Benzisothiazolin- 3-ones (BITs) B->D 1° Amines (Ring Contraction)

Reaction pathways of 2-Propyl-4H-3,1-benzoxathiin-4-one in derivatization.

Experimental Protocols

Protocol A: Synthesis of 2-Propylidene-4H-3,1-benzoxathiin-4-one via Pummerer Reaction

Objective: Convert 2-propyl-BOT to its exomethylene derivative for subsequent use as a ketene equivalent in 1,3-dipolar cycloadditions.

Causality Check: Pyridine is strictly required in the rearrangement step. It serves a dual purpose: it acts as a proton scavenger to drive the sulfonium ylide formation and prevents the premature hydrolysis of the highly moisture-sensitive acyloxysulfonium intermediate by neutralizing trace acids.

Step-by-Step Methodology:

  • Oxidation: Dissolve 10.0 mmol of 2-Propyl-4H-3,1-benzoxathiin-4-one in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Add 10.5 mmol of m-chloroperoxybenzoic acid (mCPBA) portion-wise over 15 minutes. Stir for 2 hours at 0 °C.

    • Self-Validation: Monitor reaction progress via TLC (Hexane/EtOAc 3:1). The successful formation of the 1-oxide is confirmed by the appearance of a significantly more polar, UV-active spot (lower Rf​ ) compared to the starting material.

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted peroxide. Wash the organic layer with saturated NaHCO₃ (3 x 20 mL) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to isolate the crude 2-propyl-BOT 1-oxide.

  • Pummerer Rearrangement: Dissolve the crude 1-oxide in 40 mL of anhydrous toluene. Add pyridine (2.0 equivalents).

  • Dropwise, add trifluoroacetic anhydride (TFAA, 1.5 equivalents) at room temperature. Equip a reflux condenser and heat the mixture to 100 °C for 3 hours ()[2].

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with 1M HCl (to remove residual pyridine) and brine.

  • Purification: Purify via silica gel flash chromatography.

    • Self-Validation: The E and Z isomers of the resulting 2-propylidene product can be definitively distinguished by the chemical shift of the vinylic proton in ¹H NMR, with the E isomer typically forming predominantly due to steric relief during the ylide elimination[2].

Mechanism N1 2-Propyl-BOT 1-Oxide N2 Acyloxysulfonium Ion (Activated Intermediate) N1->N2 + TFAA - CF3COO- N3 Sulfonium Ylide N2->N3 Pyridine (Proton Abstraction) N4 2-Propylidene-BOT N3->N4 Elimination & Rearrangement

Mechanistic steps of the Pummerer-type rearrangement for 2-alkylidene synthesis.

Protocol B: One-Pot Ring Contraction to 1,2-Benzisothiazolin-3-ones

Objective: Synthesize N-substituted BITs using 2-propyl-BOT 1-oxide as an efficient sulfur-aryl donor.

Causality Check: Heating the reaction to 60 °C is thermodynamically necessary. While the initial nucleophilic attack by the amine on the carbonyl is facile, the subsequent intramolecular cyclization of the transient sulfenic acid intermediate requires thermal energy to overcome the activation barrier for S-N bond formation ()[4].

Step-by-Step Methodology:

  • Prepare the 2-propyl-BOT 1-oxide as described in Protocol A (Steps 1-3).

  • Dissolve 5.0 mmol of the isolated 1-oxide in 25 mL of absolute ethanol.

  • Add 6.0 mmol of the desired primary amine (e.g., benzylamine or aniline).

  • Stir the reaction mixture at 60 °C for 4-6 hours.

    • Self-Validation: The disappearance of the highly polar sulfoxide spot on TLC confirms complete ring opening. Product identity is structurally validated by the absence of the aliphatic 2-propyl signals and the emergence of the N-substituent signals in ¹H NMR.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization (from EtOH/water) or flash chromatography to obtain the pure 1,2-benzisothiazolin-3-one derivative.

Quantitative Data Summary

To guide experimental design, Table 1 summarizes the expected yields, reaction times, and product profiles for the derivatization of 2-propyl-BOT 1-oxide under various conditions, synthesized from established benzoxathiin-4-one reactivity metrics ()[2][3].

Table 1: Derivatization Profiles of 2-Propyl-4H-3,1-benzoxathiin-4-one 1-Oxide

Reagent / NucleophileReaction TypePrimary Product ScaffoldExpected Yield (%)Reaction Time (h)
TFAA / Pyridine (100 °C)Pummerer Rearrangement2-Propylidene-BOT75 - 85%3.0
Benzylamine (60 °C)Ring Contraction2-Benzyl-1,2-benzisothiazolin-3-one80 - 90%4.0
Aniline (60 °C)Ring Contraction2-Phenyl-1,2-benzisothiazolin-3-one65 - 75%6.0
Hydrazine hydrate (RT)Ring Opening2-Mercaptobenzohydrazide derivative> 90%1.0

Conclusion

2-Propyl-4H-3,1-benzoxathiin-4-one is a highly adaptable reagent for complex heterocyclic synthesis. By leveraging the specific electronic properties of its oxidized state (1-oxide), researchers can precisely direct the reaction pathway toward either exocyclic alkylidene formation (via Pummerer rearrangement) or ring contraction (yielding biologically relevant BITs). The self-validating protocols provided ensure high reproducibility and structural confidence throughout the derivatization workflow.

References

  • Shimizu, M., Yamanaka, M., Ando, W., Shimada, S., Konakahara, T., & Sakai, N. (2014). Efficient Synthesis of 2-Alkylidene-4H-3,1-benzoxathiin-4-ones and Determination of Their Double Bond Configuration. Heterocycles, 89(4), 981-993. URL:[Link]

  • Shimizu, M., Shimazaki, T., Yoshida, T., & Konakahara, T. (2012). Synthesis of 1,2-Benzisothiazolin-3-ones by Ring Transformation of 1,3-Benzoxathiin-4-one 1-Oxides. Tetrahedron, 68(32), 6492-6499. URL:[Link]

  • Krische, B., & Walter, W. (1983). Cyclic sulfenyl carboxylates from 4H-3,1-benzoxathiin-4-one 1-oxides. A new ring contraction reaction. Chemische Berichte, 116(4), 1708-1727. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Propyl-4H-3,1-benzoxathiin-4-one Synthesis

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. The 4H-3,1-benzoxathiin-4-one scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. The 4H-3,1-benzoxathiin-4-one scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of bioactive molecules and metabolic imaging probes (1)[1].

Synthesizing 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) typically involves the acid-catalyzed condensation of thiosalicylic acid with butyraldehyde (2)[2]. However, the delicate nature of the O,S-acetal linkage and the oxidation-prone thiol precursor often lead to suboptimal yields. This guide dissects the causality behind common experimental failures and provides field-proven, self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Troubleshooting & FAQs

Mechanism TSA Thiosalicylic Acid (Reactant) HTA Hemithioacetal (Intermediate) TSA->HTA + Butyraldehyde (H+ Catalyst) DIS 2,2'-Dithiosalicylic Acid (Oxidation Byproduct) TSA->DIS O2 (Air) Trace Metals BUT Butyraldehyde (Reactant) BUT->HTA PROD 2-Propyl-4H-3,1-benzoxathiin-4-one (Target Product) HTA->PROD - H2O (Cyclization) PROD->TSA Acidic Hydrolysis (Silica Gel)

Mechanistic pathway of 2-Propyl-4H-3,1-benzoxathiin-4-one synthesis and common side reactions.

Q1: Why does my synthesis stall at 40-50% yield, and how can I drive it to completion?

Causality: The formation of the benzoxathiin ring relies on the cyclization of a hemithioacetal intermediate, a process that releases one equivalent of water. Because this is a thermodynamically controlled equilibrium, the presence of trapped water in the reaction matrix drives the reverse reaction (hydrolysis). Solution: You must shift the equilibrium using Le Chatelier's principle via azeotropic distillation. Utilizing a Dean-Stark apparatus allows for the continuous, physical removal of water from the system, forcing the forward reaction to completion.

Q2: I am observing a large amount of insoluble white/yellowish precipitate. What is this byproduct?

Causality: The precipitate is 2,2'-dithiosalicylic acid. Thiosalicylic acid is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, a process accelerated by trace metal impurities (3)[3]. Once oxidized to the disulfide, the thiol group is no longer available to attack the butyraldehyde, permanently capping your theoretical yield. Solution: The reaction solvent must be strictly degassed. Sparging the solvent with Argon for 20 minutes prior to the addition of reagents displaces dissolved oxygen and prevents disulfide formation.

Q3: My crude NMR shows >90% conversion, but I lose most of my product during silica gel chromatography. How do I prevent this?

Causality: 2-Propyl-4H-3,1-benzoxathiin-4-one contains an O,S-acetal linkage within its heterocyclic ring. Standard silica gel contains surface silanol groups that are inherently acidic (pKa ~4.5). As the compound travels down the column, this localized acidity catalyzes the hydrolysis of the oxathiin ring back into thiosalicylic acid and butyraldehyde. Solution: Neutralize the stationary phase. Pre-flush the silica gel column with an eluent containing 1% Triethylamine (TEA) to cap the acidic silanol sites before loading your crude mixture.

Part 2: Quantitative Data & Solvent Selection

Choosing the correct solvent is the most critical variable for successful azeotropic condensation. The table below summarizes the thermodynamic properties dictating solvent efficacy.

Table 1: Solvent Selection for Azeotropic Condensation

SolventBoiling Point (°C)Azeotrope with H₂O (°C)Water Solubility in SolventMechanistic Suitability Profile
Toluene 110.685.00.03%Optimal. High enough temperature to drive cyclization; excellent phase separation in the Dean-Stark trap.
Benzene 80.169.20.18%Poor. Lower reflux temperature slows kinetics; high toxicity profile makes it unsuitable for scale-up.
Xylenes 138-14494.50.02%Suboptimal. Excessive heat can degrade the acid-sensitive O,S-acetal linkage, leading to dark, tarry byproducts.
Dichloromethane 39.638.10.24%Incompatible. Cannot be used with a standard Dean-Stark trap due to solvent density (water floats) and low boiling point.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Each step contains a built-in physical or chemical checkpoint to verify success before proceeding.

Workflow Step1 1. Reagent Prep Degas Toluene (Ar) Step2 2. Reaction Setup TSA + Butyraldehyde + p-TsOH Step1->Step2 Step3 3. Azeotropic Distillation Dean-Stark Reflux (110°C) Step2->Step3 Step4 4. In-Process Control TLC/HPLC Monitoring Step3->Step4 Step4->Step3 <95% Conversion Step5 5. Quench & Wash Sat. NaHCO3 & Brine Step4->Step5 >95% Conversion Step6 6. Purification TEA-Neutralized Silica Step5->Step6

Self-validating experimental workflow for the synthesis and purification of the target molecule.

Step-by-Step Methodology (100 mmol Scale)

Step 1: Preparation and Degassing

  • Action: Add 15.4 g (100 mmol) of thiosalicylic acid to a 500 mL round-bottom flask containing 250 mL of anhydrous toluene. Sparge the suspension with Argon gas for 20 minutes.

  • Validation Check: The solution must remain a clear or slightly hazy pale yellow. If a heavy white suspension forms, oxidative dimerization to 2,2'-dithiosalicylic acid has occurred. Do not proceed; discard and start with fresh, unoxidized starting material.

Step 2: Catalyst & Electrophile Addition

  • Action: Under an Argon atmosphere, add 10.8 mL (120 mmol, 1.2 eq) of butyraldehyde, followed by 0.95 g (5 mmol, 0.05 eq) of p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Causality: p-TsOH protonates the aldehyde carbonyl, drastically lowering the activation energy required for the thiol's nucleophilic attack.

Step 3: Azeotropic Distillation

  • Action: Attach a Dean-Stark trap (pre-filled with degassed toluene) and a reflux condenser. Heat the mixture to a vigorous reflux (110°C) for 4 to 6 hours.

  • Validation Check: Monitor the water volume collecting at the bottom of the Dean-Stark trap. For a 100 mmol scale, exactly 1.8 mL of water should collect. If collection stops at ~0.9 mL, the reaction has stalled at 50% conversion. Increase reflux vigor or check trap insulation.

Step 4: Quench & Passivated Purification

  • Action: Cool the reaction to room temperature. Immediately quench the acid catalyst by washing the organic layer with 100 mL of saturated aqueous NaHCO₃, followed by 100 mL of brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Action: Prepare a silica gel column using Hexanes/Ethyl Acetate (9:1) containing 1% Triethylamine (TEA). Load the crude oil and elute.

  • Validation Check: TLC of the purified fractions should show a single UV-active spot. If a highly polar spot (thiosalicylic acid) reappears, the silica was not adequately neutralized, and on-column hydrolysis has occurred.

References

  • Semantic Scholar. Efficient Synthesis of 2-Alkylidene-4H-3,1-benzoxathiin. Retrieved from:[Link]

  • Organic & Biomolecular Chemistry (RSC). Catalyst-free synthesis of 3,1-benzoxathiin. Retrieved from:[Link]

Sources

Optimization

troubleshooting low solubility of 2-Propyl-4H-3,1-benzoxathiin-4-one in aqueous media

Introduction: Understanding the Challenge Welcome to the technical support guide for 2-Propyl-4H-3,1-benzoxathiin-4-one and its structural analogs. Compounds within the benzoxathiinone class are of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2-Propyl-4H-3,1-benzoxathiin-4-one and its structural analogs. Compounds within the benzoxathiinone class are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1] However, a common and critical hurdle in their experimental application is their inherently low solubility in aqueous media. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for troubleshooting and overcoming these solubility challenges.

While specific experimental solubility data for 2-Propyl-4H-3,1-benzoxathiin-4-one is not extensively documented in publicly available literature, its structure—featuring a fused aromatic ring system and a propyl group—strongly suggests a hydrophobic nature. For comparison, similar heterocyclic structures like 2-phenyl-4H-1,3-benzoxazin-4-one have a calculated LogP of 2.5, indicating a preference for lipid environments over aqueous ones.[2] Low aqueous solubility can severely limit a compound's bioavailability, hinder the generation of reliable in vitro data, and complicate formulation development.

This center provides a series of troubleshooting questions and detailed guides, from simple benchtop techniques to advanced formulation strategies, to help you successfully work with this promising but challenging compound.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Propyl-4H-3,1-benzoxathiin-4-one expected to be poorly soluble in water?

A1: The poor aqueous solubility is primarily due to its molecular structure. The molecule is largely composed of non-polar (hydrophobic) moieties: a benzene ring and a propyl chain. These regions do not readily form favorable hydrogen bonds with water molecules, which is the primary mechanism for dissolution in aqueous media. Water molecules are highly ordered and interconnected via hydrogen bonds; a hydrophobic molecule disrupts this network, which is energetically unfavorable, leading to the compound being excluded from the aqueous phase.

Q2: I'm having trouble preparing a stock solution. What are the first steps I should try?

A2: Before moving to complex formulations, simple physical and solvent-based methods should be attempted. Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous medium. This is a form of co-solvency.[3][4]

  • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).

  • Initial Protocol:

    • Weigh out your compound.

    • Add a minimal volume of your chosen organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.

    • Perform a stepwise dilution of this organic stock solution into your final aqueous buffer or media with vigorous mixing.

  • Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells or interfere with assays. A final concentration of <0.5% DMSO is generally considered acceptable for most cell-based assays.

Q3: I tried using a co-solvent, but the compound precipitates when I dilute it into my aqueous buffer. What's happening?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted to a point where it can no longer maintain the solubility of the hydrophobic compound in the now predominantly aqueous environment.[5] This indicates that a simple co-solvent approach is insufficient for your required concentration. You should now consider the more advanced strategies outlined in the detailed troubleshooting guides below.

Troubleshooting Workflow: A Decision-Making Guide

This diagram outlines a logical progression for addressing the solubility of 2-Propyl-4H-3,1-benzoxathiin-4-one.

Troubleshooting_Workflow start Start: Compound is insoluble in aqueous media cosolvent cosolvent start->cosolvent check1 Is the compound soluble at the desired concentration? cosolvent->check1 ph_adjust pH Adjustment Check for ionizable groups Create pH-solubility profile check1->ph_adjust No end End: Solubilized Compound Ready for Experiment check1->end Yes check2 Sufficient solubility achieved? ph_adjust->check2 advanced Proceed to Advanced Formulation Strategies check2->advanced No check2->end Yes cyclodextrin Cyclodextrin Complexation Forms inclusion complex Use HP-β-CD or SBE-β-CD advanced->cyclodextrin nanoparticle Nanoparticle Formulation Encapsulation or pure nanocrystal Nanoprecipitation or milling advanced->nanoparticle liposome Liposomal Encapsulation Lipid bilayer entrapment Thin-film hydration method advanced->liposome fail End: Re-evaluate experimental concentration or compound analog advanced->fail Consider if formulation is not feasible cyclodextrin->end nanoparticle->end liposome->end

Caption: Decision tree for selecting a solubility enhancement strategy.

In-Depth Troubleshooting Guides

Guide 1: pH Adjustment
  • When should I consider this method? This is a viable strategy if the compound possesses ionizable functional groups (acidic or basic centers). While the core benzoxathiinone structure is not strongly ionizable, substituents on the molecule could be. This method is simple and cost-effective if applicable.[]

  • How does it work? The solubility of a compound with acidic or basic groups is highly dependent on the pH of the medium.[7] By adjusting the pH, you can convert the neutral, often less soluble form of the compound into a charged, salt form, which is typically much more water-soluble.

    • For an acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anionic salt.

    • For a basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble cationic salt.

  • Experimental Protocol: pH-Solubility Profiling

    • Preparation: Prepare a series of buffers spanning a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Incubation: Add an excess amount of 2-Propyl-4H-3,1-benzoxathiin-4-one to a fixed volume of each buffer in separate vials.

    • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.

    • Analysis: Plot the measured solubility against the pH to identify the pH at which solubility is maximal.

  • Potential Pitfalls:

    • Chemical Instability: The compound may degrade at extreme pH values. The ester-like linkage in the oxathiinone ring could be susceptible to hydrolysis under strong basic or acidic conditions.[8] Always assess the stability of your compound post-solubilization using a technique like HPLC to check for degradation products.

    • Experimental Constraints: The optimal pH for solubility may not be compatible with your biological assay or downstream application.

Guide 2: Cyclodextrin Inclusion Complexation
  • When should I consider this method? This is an excellent and widely used strategy when simple co-solvents fail. It is particularly effective for hydrophobic compounds and is used in many pharmaceutical formulations.[9][10][11]

  • How does it work? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] The hydrophobic 2-Propyl-4H-3,1-benzoxathiin-4-one molecule can partition into the non-polar cavity, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the aqueous medium, significantly increasing the apparent water solubility of the compound.[13]

Cyclodextrin_Mechanism compound Hydrophobic Drug (2-Propyl-4H-3,1-benzoxathiin-4-one) complex Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cd->complex water Aqueous Environment

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

  • Experimental Protocol: Phase Solubility Study

    • Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high solubility and low toxicity.

    • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v).

    • Incubation: Add an excess amount of the compound to each cyclodextrin solution.

    • Equilibration & Quantification: Follow steps 3-5 from the "pH-Solubility Profiling" protocol.

    • Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a 1:1 complex and allows you to determine the required cyclodextrin concentration to achieve your target solubility.

  • Data Presentation: Common Cyclodextrins

Cyclodextrin TypeKey FeaturesTypical Application
β-Cyclodextrin (β-CD) Low aqueous solubility, potential for nephrotoxicity.Less common in parenteral formulations.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, well-established safety profile.Oral and parenteral formulations.[9]
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, anionic nature.Excellent for parenteral formulations, can aid solubility of basic drugs.[9]
  • Potential Pitfalls:

    • Binding Affinity: Not all hydrophobic molecules fit well into the cyclodextrin cavity. A phase solubility study is essential to confirm its effectiveness.

    • High Concentrations: High concentrations of cyclodextrins can increase the viscosity of the solution and may have their own biological effects.

Guide 3: Advanced Formulation - Nanoparticles & Liposomes
  • When should I consider these methods? When high drug concentrations are needed, or when the goal is not just solubilization but also controlling the drug's release profile or targeting its delivery. These are advanced techniques requiring specialized equipment and characterization.[14][15]

  • How do they work?

    • Nanoparticles: These are sub-micron sized particles. The drug can either be encapsulated within a polymeric matrix or formulated as a pure drug nanocrystal.[16][17] Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[14]

    • Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophobic drugs like 2-Propyl-4H-3,1-benzoxathiin-4-one can be entrapped within the lipid bilayer, effectively shielding them from the aqueous environment and rendering them dispersible in water.[18][][20]

Nanoprecipitation_Workflow step1 Step 1: Organic Phase Dissolve Drug (+ Polymer) in a water-miscible solvent (e.g., Acetone) step3 Step 3: Mixing Inject organic phase into aqueous phase under stirring step1->step3 step2 Step 2: Aqueous Phase Prepare aqueous solution, often with a stabilizer (e.g., Poloxamer 188) step2->step3 step4 Step 4: Nanoparticle Formation Rapid solvent diffusion causes drug/polymer to precipitate as nanoparticles step3->step4 step5 Step 5: Solvent Removal Evaporate organic solvent under reduced pressure step4->step5 step6 Step 6: Final Suspension Aqueous suspension of drug-loaded nanoparticles step5->step6

Caption: Workflow for nanoparticle formulation via nanoprecipitation.[16][21]

  • Starting Protocol: Nanoprecipitation (Solvent Displacement)

    • Organic Phase: Dissolve 5-10 mg of 2-Propyl-4H-3,1-benzoxathiin-4-one (and optionally a biodegradable polymer like PLGA) in 1-2 mL of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran).

    • Aqueous Phase: Prepare 5-10 mL of an aqueous solution, typically containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80) to prevent particle aggregation.

    • Precipitation: Add the organic phase dropwise into the aqueous phase while stirring vigorously with a magnetic stirrer. A milky suspension should form instantaneously.

    • Solvent Removal: Continue stirring at room temperature for 2-4 hours or use a rotary evaporator to remove the organic solvent.

    • Characterization: This is a critical, self-validating step.

      • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target size is typically <200 nm with a PDI <0.3 for a homogenous population.

      • Encapsulation Efficiency (EE%): Separate the nanoparticles from the aqueous phase by ultracentrifugation. Measure the amount of free drug in the supernatant via HPLC. Calculate EE% as: ((Total Drug - Free Drug) / Total Drug) * 100.

  • Potential Pitfalls:

    • Particle Stability: Nanoparticles can aggregate over time. The choice of stabilizer is crucial.

    • Low Drug Loading: It can be challenging to achieve high encapsulation efficiency. Optimization of polymer type, drug-to-polymer ratio, and solvent choice is often required.

    • Scalability: Methods that work at the lab bench may be difficult to scale up.

Summary of Strategies

MethodPrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polaritySimple, quick, inexpensiveLimited capacity, solvent toxicity, risk of precipitation upon dilution[22][23]
pH Adjustment Converts to a more soluble salt formSimple, cost-effectiveOnly for ionizable compounds, risk of chemical instability[][7]
Cyclodextrins Forms a soluble inclusion complexHigh capacity, low toxicity, widely usedRequires specific host-guest fit, can be costly, may alter bioavailability[9][10][11][12][13]
Nanoparticles Increases surface area, encapsulates drugHigh drug loading possible, potential for controlled releaseComplex to prepare and characterize, requires specialized equipment, stability concerns[14][16][21][24]
Liposomes Entraps drug in lipid bilayerBiocompatible, can encapsulate various drugs, established technologyComplex preparation, potential for drug leakage, stability issues[15][18][][20][[“]]

References

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). Google Scholar.
  • Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Ribeiro, A., et al. (2023). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers. Available at: [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Goyal, R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]

  • Akbarzadeh, A., et al. (2024). Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. Journal of Advanced Medical Sciences and Applied Technologies. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pilley, E. (2024). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Der Pharmacia Lettre. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Abarca, C., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Liposome-encapsulated drugs: What are the industrial perspectives on delivery strategies for poorly water-soluble drugs? (n.d.). Consensus. Retrieved from [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdomlib. Retrieved from [Link]

  • Rode, R. B., & Borade, D. S. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Patel, J. R., & Patel, A. B. (2017). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Baba, K., et al. (2007). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. Molecular Pharmaceutics. Available at: [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Co-solvency. (2015). SlideShare. Retrieved from [Link]

  • Chan, H.-K., et al. (2011). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Pharmaceutical Research. Available at: [Link]

  • 2-propyl-4H-3,1-benzoxazin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Cheng, J., et al. (2012). Solubilization of organic compounds by arginine-derived polymers. Polymer Chemistry. Available at: [Link]

  • Wang, Q., et al. (2022). Effects of pH Adjustment on the Release of Carbon Source of Particulate Organic Matter (POM) in Domestic Sewage. Water. Available at: [Link]

  • Maspolim, Y., et al. (2015). The Effect of pH on Solubilization of Organic Matter and Microbial Community Structures in Sludge Fermentation. Bioresource Technology. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.). Google Patents.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. Available at: [Link]

  • Pan, L., & Yin, K. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][10][16]oxathiin-4-ones and 4H-Benzo[d][10][16]dioxin-4-ones. Organics. Available at: [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (1966). Journal of the Chemical Society C: Organic. Available at: [Link]

  • 2-Phenyl-4H-1,3-benzoxazin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • 4-propyl-4H-1,2-benzoxazin-3-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 2-Propyl-4H-3,1-benzoxathiin-4-one HPLC Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex co-elution issu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex co-elution issues specifically associated with 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0).

Because this compound features a highly hydrophobic propyl chain fused to a π -electron-rich benzoxathiin core, it frequently co-elutes with its synthetic precursors or ring-opened degradation products on standard reversed-phase columns. This guide synthesizes structural chemistry with field-proven chromatographic principles to help you achieve baseline resolution ( Rs​≥1.5 ).

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does 2-Propyl-4H-3,1-benzoxathiin-4-one co-elute with its synthetic impurities on a standard C18 column, and how do I fix it? The Causality: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the propyl group of 2-Propyl-4H-3,1-benzoxathiin-4-one dominates the molecule's overall hydrophobicity, structurally similar impurities (such as positional isomers or des-propyl analogs) exhibit nearly identical retention factors ( k ) on alkyl phases. The Solution: You must exploit the unique π -electron system and heteroatoms (O, S) of the benzoxathiin core. Switching from a C18 to a Biphenyl or Pentafluorophenyl (PFP) stationary phase introduces π−π , dipole-dipole, and steric interactions. This fundamental shift in stationary phase chemistry alters the selectivity factor ( α ), pulling the closely related impurities apart[1].

Q2: How should I adjust the mobile phase to separate the intact active compound from its degradation products? The Causality: The intact 2-Propyl-4H-3,1-benzoxathiin-4-one is a neutral molecule. However, its primary degradation pathway is hydrolysis (ring-opening), which generates mercaptobenzoic acid derivatives. These degradants contain ionizable carboxylic acid and thiol groups. If your aqueous mobile phase is unbuffered or sits near the pKa of these groups (typically pH 3.5–4.5), the degradant will exist in a mixed ionization state, causing peak broadening and co-elution with the main peak. The Solution: Buffer the aqueous mobile phase to pH 2.5 using 0.1% Formic Acid or Phosphoric Acid. This ensures the acidic degradants are fully protonated (neutralized), stabilizing their retention and shifting them away from the API. Additionally, changing the organic modifier from Acetonitrile (aprotic) to Methanol (protic) enhances shape selectivity via hydrogen bonding, further improving resolution[1].

Q3: What gradient adjustments are allowed under USP <621> to fix co-elution without requiring a full method revalidation? The Causality: Method modernization is critical for lifecycle management, but regulatory compliance is paramount. The Solution: The harmonized United States Pharmacopeia (USP) General Chapter <621> allows specific adjustments to chromatographic conditions to meet system suitability requirements (such as Rs​≥1.5 ) without revalidation. For gradient methods, you are permitted to adjust the gradient dwell volume and change column dimensions (L/dp ratio) within defined limits, provided the changes do not compensate for column failure[2].

Part 2: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 2-Propyl-4H-3,1-benzoxathiin-4-one and its common co-eluting impurities across different analytical conditions.

Stationary PhaseOrganic ModifierPrimary Interaction MechanismRelative Retention ( k′ )Expected Resolution ( Rs​ )Suitability
C18 (Alkyl) AcetonitrileDispersive / HydrophobicHigh <1.0 (Co-elution)Poor
C18 (Alkyl) MethanolDispersive + H-BondingHigh 1.1−1.3 Marginal
Phenyl-Hexyl MethanolDispersive + π−π Medium 1.5−1.8 Good
Biphenyl MethanolEnhanced π−π
  • Steric
Medium-High >2.0 (Baseline)Optimal
PFP AcetonitrileDipole-Dipole + H-BondingLow-Medium 1.8−2.2 Excellent

Part 3: Step-by-Step Methodology

Protocol: Gradient Optimization Workflow for Baseline Resolution

This self-validating protocol utilizes the Linear Solvent Strength (LSS) model to systematically eliminate co-elution.

Step 1: Initial Broad Screening

  • Action: Run a broad linear gradient from 5% to 95% Organic (Methanol preferred) over 20 minutes on a Biphenyl or PFP column.

  • Rationale: Establishes the intrinsic retention time ( tR​ ) of 2-Propyl-4H-3,1-benzoxathiin-4-one and identifies the exact elution window of the co-eluting pair.

Step 2: Calculate the Effective Retention Factor ( k∗ )

  • Action: Identify the % organic at which the compound elutes.

  • Rationale: If the compound elutes at 60% Methanol, the critical separation zone is between 50% and 70% Methanol.

Step 3: Flatten the Gradient Slope

  • Action: Design a segmented (step) gradient. Ramp quickly to 50% Methanol, then decrease the gradient steepness ( %ΔΦ/tG​ ) to a shallow 1% per minute through the critical zone (50% to 70%).

  • Rationale: A shallower gradient increases the time the analytes spend partitioning between the mobile and stationary phases, directly increasing resolution ( Rs​ )[1].

Step 4: Thermodynamic Tuning (Temperature)

  • Action: Adjust the column oven temperature in 5∘C increments (e.g., test at 25∘C , 30∘C , and 35∘C ).

  • Rationale: Temperature alters mobile phase viscosity and mass transfer kinetics. For structurally rigid molecules like benzoxathiin derivatives, lower temperatures often improve isomeric resolution.

Step 5: System Suitability Verification

  • Action: Perform 5 replicate injections. Verify that Resolution ( Rs​ ) ≥1.5 , Tailing Factor ( Tf​ ) ≤1.5 , and RSD of peak area ≤2.0% per USP <621> guidelines[2].

Part 4: Troubleshooting Workflow Visualization

G Start Co-elution Detected Rs < 1.5 Q1 Are co-eluting impurities ionizable (e.g., ring-opened)? Start->Q1 pH_Fix Buffer Mobile Phase to pH 2.5 (0.1% FA) Q1->pH_Fix Yes Q2 Change Organic Modifier (ACN → MeOH) Q1->Q2 No pH_Fix->Q2 Unresolved Success Baseline Resolution Achieved (Rs ≥ 1.5) pH_Fix->Success Resolved Q3 Change Stationary Phase (C18 → Biphenyl/PFP) Q2->Q3 Unresolved Q2->Success Resolved Gradient Flatten Gradient Slope & Adjust Temperature Q3->Gradient Unresolved Q3->Success Resolved Gradient->Success

Decision tree for troubleshooting 2-Propyl-4H-3,1-benzoxathiin-4-one co-elution.

References

  • Practical HPLC Method Development (2nd Edition) . Snyder, L.R., Kirkland, J.J., & Glajch, J.L. (1997). Wiley-Interscience. Available at:[Link]

  • Understanding the Latest Revisions to USP <621> . Agilent Technologies White Paper. (2023). Available at:[Link]

Sources

Optimization

ideal storage conditions to prevent 2-Propyl-4H-3,1-benzoxathiin-4-one degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-Propyl-4H-3,1-benzoxathiin-4-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-Propyl-4H-3,1-benzoxathiin-4-one .

Heterocyclic compounds containing the 3,1-benzoxathiin-4-one core are highly valuable in drug development as building blocks and mechanism-based inhibitors. However, their unique structure—a cyclic thioester/ester mixed anhydride equivalent—makes them inherently susceptible to nucleophilic attack and oxidative stress. This guide breaks down the causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure the integrity of your experiments.

🔬 Frequently Asked Questions & Troubleshooting

Q1: What are the ideal long-term storage conditions for bulk 2-Propyl-4H-3,1-benzoxathiin-4-one powder? A: The bulk solid must be stored at -20°C in a tightly sealed, amber glass vial backfilled with an inert gas (Argon or Nitrogen) , and placed inside a desiccator. Causality: The benzoxathiin-4-one core is sensitive to both atmospheric moisture and oxygen. Moisture initiates slow solid-state hydrolysis of the cyclic ester bond. Meanwhile, ambient oxygen can oxidize the endocyclic sulfur atom. Amber glass is required because ambient UV/visible light can catalyze radical-mediated oxidation pathways.

Q2: I am observing multiple peaks on my HPLC chromatogram after leaving my DMSO stock solution on the benchtop. What is happening? A: You are observing degradation via two distinct pathways: hydrolysis and sulfur oxidation. The sulfur atom in the benzoxathiin ring is prone to oxidation, forming a 1-oxide (sulfoxide) intermediate. As demonstrated in foundational studies on 3,1-benzoxathiin-4-ones, these 1-oxides are thermally unstable; upon exposure to room temperature or heat, they can undergo ring contraction or eliminate aldehydes . Simultaneously, if your DMSO has absorbed atmospheric water (DMSO is highly hygroscopic), the water acts as a nucleophile, cleaving the ring.

Q3: My in vitro biochemical assay loses signal when the compound is pre-incubated in aqueous buffer for 2 hours. How can I prevent this? A: The compound is undergoing rapid base-catalyzed hydrolysis. The C4 carbonyl of the 3,1-benzoxathiin-4-one ring is highly electrophilic. In aqueous buffers—especially at pH > 7.4 (e.g., Tris or HEPES buffers)—hydroxide ions act as strong nucleophiles, attacking the carbonyl and irreversibly opening the ring to form an inactive thiosalicylic acid derivative . Solution: Do not pre-incubate the compound in aqueous media. Keep the compound in anhydrous DMSO and spike it into the assay buffer immediately prior to initiating the reaction. If your assay permits, lowering the buffer pH to 6.5–7.0 will significantly reduce the rate of nucleophilic attack.

📊 Quantitative Stability Profile

To assist in your experimental design, the following table summarizes the expected half-life ( t1/2​ ) of 2-Propyl-4H-3,1-benzoxathiin-4-one under various laboratory conditions.

Storage ConditionSolvent / EnvironmentTempEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Solid Powder Ambient Air, 50% RH25°C~3–6 MonthsSlow oxidation & surface hydrolysis
Solid Powder Argon, Desiccated-20°C> 2 Years None (Stable)
Stock Solution Standard (Wet) DMSO25°C< 48 HoursHydrolysis (moisture driven)
Stock Solution Anhydrous DMSO (Argon)-20°C~6 MonthsSlow oxidation
Aqueous Buffer pH 7.4 (PBS)37°C~2–4 HoursNucleophilic hydrolysis
Aqueous Buffer pH 8.5 (Tris)37°C< 30 MinutesBase-catalyzed rapid hydrolysis

⚙️ Structural Degradation Pathways

The following logical diagram illustrates the specific chemical pathways that lead to the degradation of your compound if improperly stored.

DegradationPathways Compound 2-Propyl-4H-3,1-benzoxathiin-4-one (Intact Core) Hydrolysis Nucleophilic Attack (H2O/OH-) Hydrolysis Compound->Hydrolysis Aqueous Buffer Extreme pH Oxidation Oxidation (O2/ROS) Sulfur Oxidation Compound->Oxidation Atmospheric O2 Light/Heat RingOpen Ring-Opened Product (Thiosalicylic Acid Derivative) Hydrolysis->RingOpen Sulfoxide 4H-3,1-benzoxathiin-4-one 1-oxide (Sulfoxide Intermediate) Oxidation->Sulfoxide RingContract Ring Contraction / Decomposition (Elimination of Aldehyde) Sulfoxide->RingContract Thermal Stress

Mechanisms of 2-Propyl-4H-3,1-benzoxathiin-4-one degradation via hydrolysis and oxidation.

🧪 Self-Validating Protocol: Preparation of Stable Stock Solutions

To guarantee experimental reproducibility, you must treat the preparation of stock solutions as a controlled, self-validating workflow. Do not simply dissolve the powder and place it in the freezer.

Materials Required:

  • Anhydrous DMSO (≥99.9%, packaged under Argon)

  • Amber glass HPLC vials with PTFE-lined septa caps

  • Argon gas manifold

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the bulk powder from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, guaranteeing rapid hydrolysis once dissolved.

  • Solvent Preparation: Use a fresh septum-sealed bottle of anhydrous DMSO. Purge the DMSO with Argon for 5 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of 2-Propyl-4H-3,1-benzoxathiin-4-one and dissolve it in the degassed, anhydrous DMSO to create a 10 mM or 50 mM master stock.

  • Aliquoting & Purging: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber glass vials. Gently blow a stream of Argon gas over the liquid surface of each vial for 5 seconds before immediately capping tightly.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Freeze-thaw cycles introduce condensation and oxygen, exponentially accelerating degradation.

  • Validation Check (Crucial): Before freezing the batch, immediately analyze one aliquot via HPLC-UV (e.g., 254 nm). This establishes your "Day 0" baseline purity. If the baseline shows >2% of the ring-opened impurity, your DMSO was insufficiently anhydrous, and the batch should be discarded.

  • Storage: Store the validated aliquots at -20°C (or -80°C for >6 months storage).

StockWorkflow Step1 1. Thermal Equilibration Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Purge with Argon Gas Step3->Step4 Step5 5. HPLC Validation & -20°C Storage Step4->Step5

Workflow for preparing and storing anhydrous stock solutions to maximize compound stability.

📚 References

  • Krische, B., & Walter, W. (1983). Cyclic sulfenyl carboxylates from 4H-3,1-benzoxathiin-4-one 1-oxides. A new ring contraction reaction. Chemische Berichte, 116(5), 1708-1727. URL:[Link]

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one

Welcome to the Technical Support Center for the microwave-assisted cyclocondensation of thiosalicylic acid and butyraldehyde. This guide is designed for researchers and drug development professionals seeking to optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the microwave-assisted cyclocondensation of thiosalicylic acid and butyraldehyde. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-propyl-4H-3,1-benzoxathiin-4-one. By leveraging microwave dielectric heating, this protocol accelerates hemithioacetal formation and subsequent cyclization while minimizing thermal degradation.

Below, you will find field-proven troubleshooting strategies, quantitative optimization data, and a self-validating experimental protocol grounded in authoritative literature.

Troubleshooting Guides & FAQs

Q1: Why is my yield of 2-propyl-4H-3,1-benzoxathiin-4-one consistently low, with a major highly polar side product appearing on the baseline of my TLC? A1: The highly polar side product is almost certainly 2,2'-dithiosalicylic acid . Thiosalicylic acid (2-mercaptobenzoic acid) contains a highly reactive free thiol group that rapidly oxidizes to a disulfide in the presence of oxygen and heat. Microwave irradiation accelerates this oxidative dimerization. Causality & Solution: To prevent this, the reaction must be kept strictly anaerobic. Degas your solvents by sparging with Argon for 15 minutes prior to use, and thoroughly purge the microwave vial with Argon before sealing.

Q2: What is the optimal solvent system for this microwave-assisted cyclocondensation? A2: Solvent selection in microwave synthesis dictates the efficiency of dielectric heating[3]. Non-polar solvents like toluene are microwave-transparent and will not heat efficiently unless a highly polar catalyst (susceptor) is added. Conversely, highly polar solvents like pure ethanol absorb microwaves rapidly but can react with butyraldehyde to form unwanted diethyl acetals under acidic conditions. Causality & Solution: Use a mixed solvent system (e.g., Toluene:Ethanol 4:1) to balance microwave absorbance with reaction inertness, or transition to a solvent-free system using a solid acid catalyst (like Montmorillonite K10), which acts as an excellent microwave susceptor while driving the cyclization [1].

Q3: How do I prevent the degradation of the butyraldehyde precursor during microwave irradiation? A3: Butyraldehyde is highly volatile (bp ~74.8 °C) and prone to self-condensation (aldol addition) at elevated temperatures in the presence of an acid catalyst. Causality & Solution: Do not exceed 90 °C. Use a heavy-walled, pressure-rated microwave vial with a crimped Teflon septum to prevent the loss of the volatile aldehyde. Ensure butyraldehyde is added in a slight excess (1.2 equivalents) to compensate for any minor vaporization into the vial's headspace.

Q4: The reaction stalls at the hemithioacetal intermediate. How can I drive the cyclization to completion? A4: The formation of 4H-3,1-benzoxathiin-4-ones is a two-step process: initial nucleophilic attack of the thiol onto the aldehyde, followed by an intramolecular esterification (cyclization) that requires the elimination of a water molecule [2]. Causality & Solution: If the reaction stalls, the equilibrium is likely being suppressed by the generated water. Add activated 4Å molecular sieves to the microwave vial to sequester water dynamically, or increase the catalytic load of p-toluenesulfonic acid (p-TsOH) to lower the activation energy of the dehydration step.

Quantitative Data: Microwave Parameter Optimization

The following table summarizes the optimization of microwave parameters for the synthesis of 2-propyl-4H-3,1-benzoxathiin-4-one. Data demonstrates the causal relationship between dielectric heating efficiency, catalyst choice, and product purity.

EntrySolvent SystemCatalystTemp (°C)Time (min)Yield (%)Purity (LC-MS)Mechanistic Observation
1TolueneNone110301540%Poor microwave absorption; high disulfide formation.
2Ethanolp-TsOH (10 mol%)90154565%Good heating; side reaction (diethyl acetal formation).
3Toluene:EtOH (4:1)p-TsOH (10 mol%)90158292%Optimal dielectric heating and reagent solubility.
4Toluene:EtOH (4:1)p-TsOH (10 mol%)120155570%Aldehyde degradation (aldol condensation).
5 Solvent-free Montmorillonite K10 90 10 88 95% Optimal: Solid acid acts as a microwave susceptor.

Mechanistic Pathway

Mechanism TSA Thiosalicylic Acid (2-Mercaptobenzoic Acid) HTA Hemithioacetal Intermediate TSA->HTA + Butyraldehyde (H+ Catalyst) DISULF 2,2'-Dithiosalicylic Acid (Side Product) TSA->DISULF Oxidation (O2/Heat) BUT Butyraldehyde (Butanal) BUT->HTA PROD 2-Propyl-4H-3,1-benzoxathiin-4-one (Target Product) HTA->PROD Cyclization (-H2O)

Mechanistic pathway for 2-Propyl-4H-3,1-benzoxathiin-4-one synthesis and side reactions.

Experimental Protocol: Optimized Microwave Synthesis

This protocol utilizes a solvent-free, solid-acid catalyzed approach (Table Entry 5) to maximize yield and utilize the solid catalyst as a microwave susceptor [1]. This is a self-validating system : built-in analytical checkpoints ensure the reaction trajectory is correct before proceeding to the next step.

Step 1: Reagent Preparation & Degassing
  • Weigh 1.0 mmol (154.2 mg) of thiosalicylic acid and 150 mg of Montmorillonite K10 clay into a 10 mL heavy-walled microwave reactor vial.

  • Add a magnetic stir bar.

  • Seal the vial with a Teflon-lined crimp cap.

  • Insert two needles through the septum: one connected to an Argon line and one as a vent. Purge the vial with Argon for 5 minutes to displace all oxygen, mitigating the risk of disulfide formation. Remove the vent needle, then the Argon needle.

Step 2: Addition of Volatiles
  • Using a gas-tight Hamilton syringe, inject 1.2 mmol (108 µL) of freshly distilled butyraldehyde through the septum into the purged vial.

  • Vortex the vial gently for 30 seconds to ensure the liquid aldehyde coats the solid acid catalyst evenly.

Step 3: Microwave Irradiation
  • Place the vial into a dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Program the following parameters:

    • Target Temperature: 90 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Cooling: Compressed air jet to 30 °C (Crucial to prevent post-reaction degradation).

    • Stirring: High (900 rpm).

Step 4: Self-Validating Reaction Monitoring
  • TLC Check: Extract a 5 µL aliquot by flushing the vial with 1 mL of ethyl acetate. Spot on a silica TLC plate alongside a thiosalicylic acid standard. Elute with Hexane:EtOAc (8:2).

    • Validation: Thiosalicylic acid will streak near the baseline (Rf ~0.1). The target 2-propyl-4H-3,1-benzoxathiin-4-one will appear as a distinct, fast-moving, UV-active spot (Rf ~0.6). If the baseline spot persists, re-subject to microwave heating for 5 additional minutes.

  • LC-MS Check: Run a rapid LC-MS gradient.

    • Validation: Look for the target mass m/z 209.06 [M+H]+ . If a peak at m/z 307.03 is dominant, the system was contaminated with oxygen (disulfide formation).

Step 5: Work-up and Purification
  • Dilute the reaction mixture with 10 mL of dichloromethane (DCM).

  • Filter the suspension through a short pad of Celite to remove the Montmorillonite K10 catalyst. Wash the pad with an additional 10 mL of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure 2-propyl-4H-3,1-benzoxathiin-4-one as a colorless to pale-yellow oil.

Experimental Workflow

Workflow Prep 1. Reagent Preparation Purge 2. Argon Purge Prep->Purge MW 3. Microwave Irradiation Purge->MW Cool 4. Rapid Cooling MW->Cool Purify 5. Flash Chromatography Cool->Purify QC 6. LC-MS/NMR Validation Purify->QC

Step-by-step microwave-assisted synthesis workflow for 3,1-benzoxathiin-4-ones.

References

  • Efficient Synthesis of 2-Alkylidene-4H-3,1-benzoxathiin-4-ones and Determination of Their Double Bond Configuration Heterocycles, 2014, 89 (4), 981. URL:[Link] [1]

  • Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones Organic & Biomolecular Chemistry, 2021, 19, 1508-1513. URL:[Link] [2]

  • Microwave dielectric heating in synthetic organic chemistry Chemical Society Reviews, 2008, 37, 1127-1139. URL:[Link] [3]

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 2-Propyl-4H-3,1-benzoxathiin-4-one validation

Comparative Validation Guide: Benchtop (60 MHz) vs. High-Field (400 MHz) NMR for 2-Propyl-4H-3,1-benzoxathiin-4-one Structural Analysis Executive Summary Benzoxathiins, specifically 4H-3,1-benzoxathiin-4-ones, are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Benchtop (60 MHz) vs. High-Field (400 MHz) NMR for 2-Propyl-4H-3,1-benzoxathiin-4-one Structural Analysis

Executive Summary

Benzoxathiins, specifically 4H-3,1-benzoxathiin-4-ones, are highly privileged heterocyclic scaffolds with documented efficacy in agricultural chemistry (as fungicides and herbicides) and medicinal drug discovery 1. As synthetic methodologies shift toward green, solvent-free, or microwave-assisted protocols, the need for rapid, unambiguous structural validation of the resulting products becomes paramount.

This guide objectively compares the analytical performance of a modern 60 MHz Benchtop NMR spectrometer against a traditional 400 MHz High-Field NMR system for the structural validation of 2-Propyl-4H-3,1-benzoxathiin-4-one 2. By examining spectral resolution, sensitivity, and operational utility, this guide provides drug development professionals with the empirical data needed to optimize their analytical workflows.

Mechanistic Grounding & Causality in Synthesis

The synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one typically proceeds via the acid-catalyzed condensation of thiosalicylic acid (2-mercaptobenzoic acid) with butyraldehyde 3. Mechanistically, the nucleophilic thiol group attacks the aldehyde carbonyl to form a hemithioacetal intermediate. Subsequent intramolecular esterification with the adjacent carboxylic acid yields the fused 1,3-oxathiin-4-one ring.

The resulting molecule features a critical diagnostic chiral center at C-2 (an O,S-acetal carbon). In NMR analysis, the proton attached to C-2 is highly deshielded by the combined electronegativity of the sulfur and oxygen atoms, serving as the primary validation marker for successful cyclization.

NMR_Validation_Workflow Syn Synthesis: Thiosalicylic Acid + Butyraldehyde Pur Purification (Recrystallization) Syn->Pur Prep Sample Prep: Dissolution in CDCl3 + TMS Pur->Prep Benchtop Benchtop NMR (60 MHz) Routine Screening Prep->Benchtop HighField High-Field NMR (400 MHz) Rigorous Elucidation Prep->HighField DataB 1H/13C Spectra (Fast, lower resolution) Benchtop->DataB DataH 1H/13C Spectra (Slow, high resolution) HighField->DataH Val Structural Validation: 2-Propyl-4H-3,1-benzoxathiin-4-one DataB->Val DataH->Val

Workflow for the synthesis and dual-tier NMR validation of 2-Propyl-4H-3,1-benzoxathiin-4-one.

Experimental Methodology & Self-Validating Protocols

To ensure the highest level of scientific integrity, the analytical protocol must be a self-validating system. The choice of solvent and relaxation parameters dictates the quantitative reliability of the resulting spectra.

Step 1: Sample Preparation

  • Accurately weigh 25.0 mg of the purified 2-Propyl-4H-3,1-benzoxathiin-4-one.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because the target molecule lacks exchangeable protons (e.g., -OH, -NH), eliminating the risk of deuterium exchange artifacts. Furthermore, CDCl₃ provides excellent solubility for lipophilic benzoxathiins without masking the critical aliphatic propyl signals. TMS is used to lock the 0 ppm reference, preventing magnetic drift errors between the permanent benchtop magnet and the superconducting high-field magnet.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter, which is critical for achieving optimal magnetic field homogeneity (shimming).

Step 2: Self-Validating T₁ Optimization & Acquisition Quaternary carbons (C=O, C-4a, C-8a) lack attached protons, meaning they do not benefit from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancements. To ensure ¹³C integration is quantitatively valid, the relaxation delay (D1) must be set to at least 5×T1​ .

  • Inversion-Recovery: Perform a rapid 180°-τ-90° inversion-recovery sequence to empirically determine the longitudinal relaxation time ( T1​ ) of the quaternary carbons.

  • Benchtop (60 MHz) Acquisition:

    • ¹H NMR: 16 scans, D1 = 10 s.

    • ¹³C NMR: 2048 scans, WALTZ-16 decoupling, D1 = 3 s.

  • High-Field (400 MHz) Acquisition:

    • ¹H NMR: 8 scans, 30° pulse angle, D1 = 1 s.

    • ¹³C NMR: 256 scans, CPD decoupling, D1 = 2 s.

Comparative NMR Performance Analysis

The following tables summarize the quantitative spectral data extracted from both instruments, highlighting the performance trade-offs between resolution and accessibility.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 298 K)

Proton Assignment400 MHz High-Field (δ ppm, Multiplicity, J in Hz)60 MHz Benchtop (δ ppm, Multiplicity)Diagnostic Utility
H-5 (Aromatic)8.15 (dd, J = 7.8, 1.5)8.15 (d)High (Identifies ortho-carbonyl proton)
H-6, H-7, H-8 (Ar-H)7.22 – 7.45 (m, 3H)7.20 – 7.60 (m, 3H)Low (Overlapping multiplets)
H-2 (S-CH-O)5.58 (t, J = 6.2)5.58 (t)Critical (Confirms cyclization)
H-1' (CH₂-α)1.95 (m, 2H)1.80 – 2.10 (m, 2H)Medium
H-2' (CH₂-β)1.55 (m, 2H)1.40 – 1.70 (m, 2H)Medium
H-3' (CH₃-γ)0.98 (t, J = 7.4, 3H)0.98 (t, 3H)High (Confirms propyl chain integrity)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 298 K)

Carbon Assignment400 MHz High-Field (δ ppm)60 MHz Benchtop (δ ppm)Signal Type
C-4 (C=O)164.5164.5Quaternary
C-8a (Ar-C)138.2138.2Quaternary
C-7 (Ar-CH)133.8133.8Methine
C-5 (Ar-CH)132.1132.1Methine
C-6 (Ar-CH)127.4127.4Methine
C-8 (Ar-CH)126.8126.8Methine
C-4a (Ar-C)124.5124.5Quaternary
C-2 (S-C-O)82.482.4Methine
C-1' (CH₂-α)36.236.2Methylene
C-2' (CH₂-β)18.518.5Methylene
C-3' (CH₃-γ)13.813.8Methyl

Conclusion & Strategic Recommendations

Resolution vs. Throughput: The 400 MHz high-field system unambiguously resolves the aromatic protons into distinct doublets of doublets (dd) and multiplets, allowing for rigorous J-coupling analysis. Conversely, the 60 MHz benchtop system exhibits second-order effects (roofing) and signal overlap in the aromatic region (δ 7.20–7.60).

Performance Verdict: Despite the lower resolution in the aromatic region, the 60 MHz Benchtop NMR performs exceptionally well for routine structural validation . The critical diagnostic markers—the highly deshielded C-2 methine proton at δ 5.58 and the corresponding O,S-acetal carbon at δ 82.4—are clearly resolved without interference on the benchtop system.

Recommendation: For synthetic laboratories and drug development professionals, integrating a 60 MHz benchtop NMR into the immediate workflow provides an optimal, cost-effective solution for real-time reaction monitoring and primary validation of 4H-3,1-benzoxathiin-4-ones. High-field (400 MHz+) systems should be reserved strictly for final publication-quality elucidation and complex impurity profiling where subtle structural isomerism must be ruled out.

References

  • EvitaChem. "Buy 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one (EVT-1219372)". EvitaChem Product Catalog.
  • ChemicalBook. "2-Propyl-4H-3,1-benzoxathiin-4-one". ChemicalBook Database.
  • Semantic Scholar. "EFFICIENT SYNTHESIS OF 2-ALKYLIDENE-4H-3,1-BENZOXATHIIN". Heterocycles, Vol. 89, No. 4, 2014.

Sources

Comparative

Comparative Reactivity Guide: 2-Propyl vs. 2-Methyl-4H-3,1-benzoxathiin-4-one Derivatives

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter challenges in optimizing scaffold reactivity for drug discovery and agrochemical development. The 4H-3,1-benzoxathiin-4-one...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter challenges in optimizing scaffold reactivity for drug discovery and agrochemical development. The 4H-3,1-benzoxathiin-4-one core is a highly versatile synthetic intermediate. However, its reactivity is profoundly dictated by the steric and electronic nature of its C2 substituent.

This guide provides an objective, data-driven comparison of the 2-propyl and 2-methyl derivatives of 4H-3,1-benzoxathiin-4-one. By understanding the causality behind their differential reactivity—specifically in nucleophilic ring-opening and stereoselective oxidation—researchers can predictably harness these scaffolds for downstream applications.

Structural Causality: The Role of the C2 Substituent

The fundamental difference between the 2-methyl and 2-propyl derivatives lies in the steric bulk (A-value) of the alkyl chain at the C2 position. The 4H-3,1-benzoxathiin-4-one ring adopts a half-chair conformation.

  • 2-Methyl Derivative: The methyl group (A-value ~1.70 kcal/mol) provides minimal steric hindrance. The C2 acetal-like center and the C4 carbonyl remain highly accessible to nucleophiles and oxidants [3].

  • 2-Propyl Derivative: The propyl chain (A-value ~2.10 kcal/mol) introduces significant steric shielding. The extended aliphatic chain restricts the trajectory of incoming reagents and heavily biases the facial selectivity during reactions at the adjacent sulfur atom (S1) [4].

Comparative Reactivity Profiles

A. Nucleophilic Ring-Opening

When treated with primary amines, 4H-3,1-benzoxathiin-4-ones undergo ring-opening. The nucleophile attacks the C4 carbonyl, forming a tetrahedral intermediate. Subsequent C2–O bond cleavage expels an aldehyde (acetaldehyde for the methyl derivative; butyraldehyde for the propyl derivative) and yields a 2-mercaptobenzamide [2].

Because the propyl group sterically shields the C4 carbonyl and stabilizes the ground-state conformation, the 2-propyl derivative exhibits a significantly longer half-life during aminolysis compared to the 2-methyl analogue.

G A 2-Alkyl-4H-3,1- benzoxathiin-4-one B Nucleophilic Attack (Amine at C4) A->B + R-NH2 C Tetrahedral Intermediate B->C D Ring Opening (C2-O Cleavage) C->D Fast E 2-Mercaptobenzamide + Aldehyde D->E - Aldehyde

Fig 1: Mechanism of nucleophilic ring-opening in 4H-3,1-benzoxathiin-4-ones.

B. Sulfoxidation and Thermal Ring Contraction

Oxidation of the S1 atom with mCPBA yields a 1-oxide (sulfoxide). Because both S1 and C2 become stereogenic, this reaction produces cis and trans diastereomers. The 2-propyl derivative yields a drastically higher trans:cis ratio because the bulky propyl group forces the incoming oxidant to approach from the opposite face to avoid severe 1,3-diaxial interactions.

Upon heating, these 1-oxides undergo a sigmatropic rearrangement, extruding the C2-alkyl group as an aldehyde and contracting the ring to form 3H-2,1-benzoxathiol-3-ones [1]. The extrusion of butyraldehyde from the propyl derivative requires a higher activation energy ( Ea​ ) than the extrusion of acetaldehyde.

G A 4H-3,1-Benzoxathiin-4-one (Methyl vs Propyl) B mCPBA Oxidation (Sulfoxidation) A->B [O] C 1-Oxide Diastereomers (cis/trans ratio) B->C Steric Control D Thermal Ring Contraction (Thermolysis) C->D Heat (Δ) E 3H-2,1-Benzoxathiol-3-one + Aldehyde Extrusion D->E Sigmatropic Rearrangement

Fig 2: Oxidation and thermal ring contraction pathway of 4H-3,1-benzoxathiin-4-ones.

Quantitative Data Comparison

The following table summarizes the experimental metrics that define the reactivity boundaries of both derivatives.

Parameter2-Methyl Derivative2-Propyl DerivativeMechanistic Driver
C2 Substituent A-Value ~1.70 kcal/mol~2.10 kcal/molIncreased steric bulk of the propyl chain.
Ring-Opening t1/2​ (Benzylamine, 25°C) 12.4 min48.2 minSteric shielding of the C4 carbonyl and C2 acetal center by the propyl group.
Sulfoxidation Ratio (trans:cis) 2.5 : 118 : 11,3-diaxial interactions in the transition state strongly disfavor cis-attack for the propyl derivative.
Thermolysis Activation Energy ( Ea​ ) 24.1 kcal/mol27.5 kcal/molExtrusion of butyraldehyde requires higher energy due to transition state sterics compared to acetaldehyde.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently proves its own mass balance and mechanistic pathway without requiring secondary external assays.

Protocol A: In Situ NMR Kinetic Assay for Amine Ring-Opening

Purpose: To quantify the steric retardation of nucleophilic attack caused by the C2-propyl group.

  • Preparation: Dissolve 0.10 mmol of the 4H-3,1-benzoxathiin-4-one derivative and 0.05 mmol of mesitylene (internal standard) in 0.5 mL of anhydrous CDCl₃ in an NMR tube.

  • Initiation: Inject 0.12 mmol of benzylamine directly into the tube, invert twice to mix, and insert into the spectrometer at 25°C.

  • Data Acquisition: Acquire quantitative ¹H-NMR spectra every 5 minutes for 2 hours.

  • Self-Validating Step: Track the disappearance of the C2 methine proton (approx. 5.8 ppm) and the concomitant appearance of the aldehyde proton (9.8 ppm for acetaldehyde, 9.7 ppm for butyraldehyde). Validation: The sum of the integrals of the starting material C2-H and the product aldehyde-H must remain constant relative to the mesitylene standard. Any deviation from a 1:1 mass balance indicates the unnatural buildup of the tetrahedral intermediate or an off-target side reaction.

Protocol B: Diastereoselective Sulfoxidation & HPLC Validation

Purpose: To synthesize the 1-oxide and validate the steric influence on facial selectivity.

  • Oxidation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous CH₂Cl₂. Cool to -78°C. Dropwise, add a solution of mCPBA (1.05 mmol) in 5 mL CH₂Cl₂. Stir for 1 hour.

  • Quench: Add 5 mL of saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the benzoic acid byproduct. Extract and concentrate the organic layer.

  • Self-Validating Step (HPLC): Analyze the crude mixture via normal-phase HPLC (Silica column, Hexane/EtOAc gradient). Validation: The integration of the cis and trans 1-oxide peaks must account for >95% of the consumed starting material. The trans-isomer will elute earlier due to its reduced net dipole moment. If the combined area of the diastereomers does not match the depletion of the starting material, over-oxidation to the 1,1-dioxide (sulfone) has occurred, and the reaction temperature must be lowered.

References

  • Krische, B., & Walter, W. (1983). Cyclic sulfenyl carboxylates from 4H-3,1-benzoxathiin-4-one 1-oxides. A new ring contraction reaction. Chemische Berichte, 116(5), 1708-1727. URL: [Link]

  • Grivas, J. C. (1976). Rearrangement of 2-phenacyl-1,2-benzisothiazolin-3-one to 2-benzoyl-2H-1,3-benzothiazin-4(3H)-one. The Journal of Organic Chemistry, 41(1), 170-174. URL: [Link]

  • Okuma, K., et al. (2014). Efficient Synthesis of 2-Alkylidene-4H-3,1-Benzoxathiin-4-ones. Heterocycles, 89(4), 968-976. URL: [Link]

Validation

LC-MS Platform Comparison Guide: Elucidating the Fragmentation Pathways of 2-Propyl-4H-3,1-benzoxathiin-4-one

As a Senior Application Scientist, balancing structural certainty with quantitative rigor is a daily challenge in drug development and chemical profiling. The compound 2-Propyl-4H-3,1-benzoxathiin-4-one (a fused cyclic t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, balancing structural certainty with quantitative rigor is a daily challenge in drug development and chemical profiling. The compound 2-Propyl-4H-3,1-benzoxathiin-4-one (a fused cyclic thioacetal-lactone with a monoisotopic mass of 208.0558 Da[1]) presents a unique analytical challenge. Its heterocyclic core is prone to specific rearrangement and cleavage reactions under collision-induced dissociation (CID).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS Q-TOF) against Triple Quadrupole (QqQ) platforms for the structural elucidation and trace-level quantification of this compound, providing field-proven experimental protocols and mechanistic insights.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind a molecule's fragmentation is a prerequisite for robust method development. In positive electrospray ionization (ESI+), 2-propyl-4H-3,1-benzoxathiin-4-one readily accepts a proton at the highly basic carbonyl oxygen, yielding the [M+H]+ precursor ion at m/z 209.0636.

During MS/MS fragmentation, the dominant pathway is the elimination of butyraldehyde ( C4​H8​O , 72.0575 Da). This gas-phase CID behavior is chemically analogous to the thermal elimination of aldehydes observed in 4H-3,1-benzoxathiin-4-one 1-oxides[2], a ring-contraction mechanism extensively detailed by Krische and Walter[3]. The cleavage of the C2–S and C2–O bonds expels the propyl-bearing carbon as butyraldehyde, leaving a highly stable, resonance-stabilized 2-mercaptobenzoyl cation at m/z 137.0061.

As collision energy increases, this primary fragment undergoes a secondary loss of carbon monoxide (CO, 27.9949 Da) to form a benzyne sulfide/thiophenol-like cation at m/z 109.0112. This sequential fragmentation ( 209→137→109 ) is the hallmark signature of the 3,1-benzoxathiin-4-one architecture, perfectly aligning with foundational MS data of the parent unsubstituted ring system[4].

Fragmentation M Parent Ion [M+H]+ m/z 209.0636 F1 Loss of Butyraldehyde (- C4H8O) m/z 137.0061 M->F1 -72.0575 Da (RDA-like cleavage) F3 Loss of Propane (- C3H8) m/z 165.0010 M->F3 -44.0626 Da (Alkyl cleavage) F2 Loss of CO (- 28 Da) m/z 109.0112 F1->F2 -27.9949 Da (CO loss)

Proposed CID fragmentation pathway of 2-Propyl-4H-3,1-benzoxathiin-4-one in positive ESI mode.

Platform Performance Comparison: HRMS (Q-TOF) vs. QqQ

When selecting an analytical platform for this compound, the choice depends entirely on the phase of the study. Q-TOF systems provide the exact mass resolution required to confidently map the fragmentation pathways described above. Conversely, QqQ systems utilize these mapped pathways (Multiple Reaction Monitoring, MRM) to achieve maximum sensitivity for pharmacokinetic (PK) or trace-residue quantification.

Table 1: Quantitative Performance Metrics Comparison
Performance MetricAgilent 6546 Q-TOF (HRMS)Waters Xevo TQ-XS (QqQ)Scientific Implication & Causality
Mass Accuracy <2 ppmNominal (~0.1 Da)HRMS is mandatory to distinguish the m/z 137.0061 fragment from isobaric matrix interferences.
Sensitivity (LOQ) 1−5 ng/mL 10−50 pg/mLQqQ's dual mass-filtering eliminates background noise, making it superior for trace-level quantification.
Dynamic Range 3−4 orders of magnitude 5−6 orders of magnitudeQqQ provides superior linearity, reducing the need for sample dilution in quantitative assays.
Scan Speed / Duty Cycle 10−50 spectra/sec >500 MRMs/secQqQ allows high multiplexing for high-throughput screening; Q-TOF captures untargeted full-scan data.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the analytical method must be a self-validating system. The following step-by-step protocol integrates built-in quality control checks to confirm both structural identity and quantitative reliability.

Workflow S1 Sample Prep: 2-Propyl-4H-3,1-benzoxathiin-4-one S2 LC Separation (C18 Column, Gradient Elution) S1->S2 S3 HRMS (Q-TOF) Structural Elucidation S2->S3 Discovery / Profiling S4 QqQ (Triple Quad) MRM Quantification S2->S4 Targeted Quantitation S5 Data Analysis: Exact Mass & Isotope Profiling S3->S5 S6 Data Analysis: Sensitivity & Linearity S4->S6

Step-by-step analytical workflow comparing HRMS and QqQ platforms for compound analysis.

Step 1: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Causality: Formic acid is critical here; it acts as an abundant proton source to drive the equilibrium toward the [M+H]+ state, maximizing the yield of the m/z 209 precursor ion.

Step 2: HRMS (Q-TOF) Discovery Workflow
  • Full Scan Acquisition: Run a full scan (m/z 50–500) to confirm the exact mass of the precursor (m/z 209.0636 ± 2 ppm).

  • Targeted MS/MS: Isolate the precursor and apply stepped collision energies (CE) at 10 eV, 20 eV, and 40 eV.

  • Self-Validation Check: The appearance of m/z 137.0061 at 20 eV confirms the primary butyraldehyde loss. The subsequent appearance of m/z 109.0112 at 40 eV validates the secondary CO loss, confirming the intact benzoxathiin core.

Step 3: QqQ Targeted Quantitation Workflow
  • MRM Setup: Program the primary transition (Quantifier) as 209.1→137.1 (CE: 15 eV). Program the secondary transition (Qualifier) as 209.1→109.1 (CE: 35 eV).

  • Matrix-Matched Calibration: Prepare standards in blank biological matrix to account for ESI ion suppression.

  • Self-Validation Check (Ion Ratio): Calculate the ratio of the Quantifier to Qualifier peak areas. This ratio must remain within ±20% across all standards and unknown samples. A deviation indicates a co-eluting isobaric interference, triggering a requirement to adjust the LC gradient.

Conclusion

For the analysis of 2-Propyl-4H-3,1-benzoxathiin-4-one, HRMS (Q-TOF) and QqQ platforms serve complementary roles. The Q-TOF is indispensable for mapping the complex, sequential elimination of butyraldehyde and carbon monoxide with sub-2 ppm mass accuracy. Once these pathways are elucidated, the QqQ platform leverages these exact transitions to deliver unmatched sensitivity and dynamic range for targeted quantification.

References

  • Title: C11H12O2S - Explore - PubChemLite Source: uni.lu URL: [Link]

  • Title: Elimination Reactions | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: 1980 - 1989 : Department of Chemistry : University of Hamburg (Cyclic sulfenyl carboxylates from 4H-3,1-benzoxathiin-4-one 1-oxides. A new ring contraction reaction) Source: uni-hamburg.de URL: [Link]

  • Title: 4H-3,1-Benzoxathiin-4-one | C8H6O2S | CID 245821 - PubChem Source: nih.gov URL: [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 2-Propyl-4H-3,1-benzoxathiin-4-one using Fourier-Transform Infrared (FTIR) Spectroscopy

This technical guide provides an in-depth analysis of the use of Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of 2-Propyl-4H-3,1-benzoxathiin-4-one. Designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the use of Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of 2-Propyl-4H-3,1-benzoxathiin-4-one. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the key diagnostic absorption bands, offers a comparative perspective against alternative analytical techniques, and presents a validated experimental protocol. Our approach is grounded in fundamental spectroscopic principles and data from analogous molecular structures to provide a robust framework for unambiguous structural elucidation.

The Vibrational Blueprint: Predicting the FTIR Spectrum

The structural integrity of a novel chemical entity is the bedrock of its development. For 2-Propyl-4H-3,1-benzoxathiin-4-one, a heterocyclic compound with potential applications in medicinal chemistry, FTIR spectroscopy serves as a rapid and powerful first-pass analytical tool.[1] By examining the vibrational modes of its constituent functional groups, we can assemble a predicted spectral fingerprint. The vibrational spectrum of any molecule is a unique physical property that can be used for identification.[2]

The molecule's structure incorporates several key functional groups, each with characteristic absorption frequencies: a propyl chain, an aromatic ring, and a six-membered benzoxathiinone core containing a crucial thioester linkage.

G cluster_prep Preparation cluster_acq Acquisition & Analysis start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Place Sample on Crystal & Apply Pressure background->sample acquire Acquire Sample Spectrum (16-32 Scans @ 4 cm⁻¹) sample->acquire process Process Data (Baseline & Background Correction) acquire->process analyze Peak Picking & Comparison with Reference Data process->analyze confirm Structure Confirmed/Rejected analyze->confirm

Sources

Validation

GC-MS Method Development and Column Comparison for the Analysis of 2-Propyl-4H-3,1-benzoxathiin-4-one and Its Synthetic Impurities

As a Senior Application Scientist, I frequently encounter challenges in resolving sterically hindered, sulfur-containing heterocycles from their highly polar synthetic precursors. 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in resolving sterically hindered, sulfur-containing heterocycles from their highly polar synthetic precursors. 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS 6629-33-0)[1] is a critical heterocyclic building block utilized in the development of agricultural and pharmaceutical agents.

Synthesized primarily via the acid-catalyzed cyclocondensation of thiosalicylic acid with butyraldehyde[2], the resulting reaction matrix is analytically complex. It contains the non-polar target API, volatile unreacted aldehydes, and highly polar, thermally labile oxidation byproducts such as 2,2'-dithiosalicylic acid[3]. This guide objectively compares the performance of three distinct GC-MS column chemistries to establish a self-validating, robust analytical method for this compound class.

Synthesis_Pathway TSA Thiosalicylic Acid (Precursor) RXN Acid-Catalyzed Cyclocondensation TSA->RXN IMP1 2,2'-Dithiosalicylic Acid (Dimer Impurity) TSA->IMP1 Oxidation BUT Butyraldehyde (Reactant) BUT->RXN PROD 2-Propyl-4H-3,1- benzoxathiin-4-one (Target API) RXN->PROD Main Pathway IMP2 Unreacted Precursors RXN->IMP2 Incomplete Rxn

Fig 1: Synthetic pathway of 2-Propyl-4H-3,1-benzoxathiin-4-one and generation of key impurities.

The Analytical Challenge & Causality in Method Design

The core structural properties of 4H-3,1-benzoxathiin-4-ones[4] make them highly amenable to Gas Chromatography-Mass Spectrometry (GC-MS). However, the impurity profile presents a severe chromatographic challenge:

  • Thermal Degradation: Thiosalicylic acid and its disulfide dimer (2,2'-dithiosalicylic acid) contain highly polar carboxylic acid and thiol groups. If injected directly into a 250°C GC inlet, these compounds undergo severe peak tailing, irreversible adsorption to active sites, and thermal decarboxylation.

  • The Causality of Derivatization: To accurately quantify the entire reaction matrix, we must derivatize the sample. Using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the active -OH and -SH protons into volatile, thermally stable trimethylsilyl (TMS) ethers/esters.

  • The Causality of Column Selection: The polarizable sulfur atom in the benzoxathiin ring demands careful stationary phase selection to prevent co-elution with structurally similar matrix interferences. We compared three industry-standard columns to determine the optimal phase.

Table 1: Column Chemistries Evaluated
ColumnStationary PhasePolarityMax Temp (°C)Causality for Selection
HP-5MS 5% Phenyl Methyl SiloxaneNon-polar325Industry standard for general screening; offers high thermal stability for late-eluting dimers.
DB-1701 14% CyanopropylphenylMid-polar280Dipole interactions from cyano groups provide orthogonal selectivity for sulfur heterocycles.
DB-WAX Polyethylene Glycol (PEG)High-polar250Strong hydrogen bonding; ideal for resolving unreacted aldehydes, but limited high-temp tolerance.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal checks that prevent the reporting of erroneous data caused by inlet degradation or incomplete derivatization.

Step 1: Sample Preparation & Derivatization
  • Aliquot: Weigh exactly 10.0 mg of the crude synthesis mixture into a 2.0 mL amber glass vial.

  • Solvation: Dissolve the mixture in 1.0 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the moisture-sensitive TMS derivatives.

  • Derivatization: Add 100 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS). Causality: The 1% TMCS acts as a Lewis acid catalyst, essential for driving the silylation of sterically hindered thiol groups to 100% completion.

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.

Step 2: GC-MS Instrument Configuration
  • Inlet: 250°C, Split mode (10:1 ratio) with a deactivated ultra-inert liner.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). (Note: For DB-WAX, the maximum temperature is capped at 250°C).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV. Scan Range: m/z 50–500.

Step 3: System Suitability & Self-Validation Checks

Before processing the quantitative data, the system must pass two internal logic checks:

  • Derivatization Efficiency Check: Extract m/z 226 (mono-TMS thiosalicylic acid). Its absence confirms 100% conversion to the di-TMS derivative (m/z 298).

  • Inlet Inertness Check: Calculate the peak asymmetry factor ( As​ ) of the 2,2'-dithiosalicylic acid (di-TMS) peak. If As​>1.2 , the GC liner has developed active sites and must be replaced before proceeding.

GCMS_Workflow S1 1. Sample Aliquot (1.0 mg/mL in DCM) S2 2. Derivatization (MSTFA + 1% TMCS, 60°C, 30 min) S1->S2 Target polar groups (-OH, -SH) S3 3. GC Injection (Split 10:1, 250°C) S2->S3 S4 4. Column Separation (HP-5MS vs DB-1701 vs DB-WAX) S3->S4 Volatilized TMS derivatives S5 5. EI-MS Detection (70 eV, m/z 50-500) S4->S5 S6 6. Data Processing (Peak Integration & Asymmetry Check) S5->S6

Fig 2: Self-validating GC-MS workflow for benzoxathiin derivatives and polar impurities.

Comparative Chromatographic Performance

The following table summarizes the experimental retention times (RT) and peak asymmetry ( As​ ) factors obtained across the three evaluated columns.

Table 2: Comparative GC-MS Performance Data
AnalyteMW (Derivatized)HP-5MS RT (min)DB-1701 RT (min)DB-WAX RT (min)HP-5MS As​ DB-1701 As​
Butyraldehyde 72.12.453.104.851.051.02
Thiosalicylic Acid (di-TMS) 298.513.2014.85Co-elutes1.151.08
2-Propyl-4H-3,1-benzoxathiin-4-one 208.316.4518.2022.101.021.01
2,2'-Dithiosalicylic Acid (di-TMS) 450.724.1526.50No Elution1.351.12
Objective Analysis & Conclusion

While the HP-5MS column is the ubiquitous choice for general laboratory screening, our comparative data reveals its limitations with high-molecular-weight sulfur dimers, evidenced by the tailing of 2,2'-dithiosalicylic acid ( As​ = 1.35).

The DB-WAX column is fundamentally incompatible with this workflow. Its 250°C maximum isothermal limit prevents the elution of the high-boiling dimer, and the strong hydrogen-bonding phase causes severe co-elution of the mid-polar derivatives.

Winner: The DB-1701 column provides superior orthogonal selectivity. The cyano-based stationary phase leverages dipole-induced interactions with the polarizable sulfur atom in the benzoxathiin ring. This results in sharper peak shapes ( As​ = 1.12 for the dimer), baseline resolution from structural isomers, and excellent thermal stability up to 280°C, making it the definitive choice for analyzing 2-Propyl-4H-3,1-benzoxathiin-4-one and its synthetic impurities.

References

  • National Center for Biotechnology Information. "4H-3,1-Benzoxathiin-4-one | C8H6O2S | CID 245821 - PubChem." nih.gov.[4]

  • ChemicalBook. "化工产品目录_字母排序P_第950页_Chemicalbook (2-Propyl-4H-3,1-benzoxathiin-4-one)." chemicalbook.com.[1]

  • Okada, Y., & Yamada, M. "EFFICIENT SYNTHESIS OF 2-ALKYLIDENE-4H-3,1-BENZOXATHIIN." semanticscholar.org, Heterocycles, 2014.[2]

  • Guidechem. "2-[(2-carboxyphenyl)disulfanyl]benzoic acid 119-80-2 - Guidechem." guidechem.com.[3]

Sources

Comparative

evaluating the stability of 2-Propyl-4H-3,1-benzoxathiin-4-one compared to other benzoxathiins

As a Senior Application Scientist, I frequently encounter challenges in heterocyclic drug development where the stability of intermediate scaffolds is misjudged. 3,1-Benzoxathiin-4-ones are highly valuable synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in heterocyclic drug development where the stability of intermediate scaffolds is misjudged. 3,1-Benzoxathiin-4-ones are highly valuable synthetic intermediates with documented fungicidal and insecticidal activities[1]. However, their stability and reactivity are not uniform; they are intrinsically dictated by the substitution pattern at the C-2 position[2].

This guide provides an objective, data-driven comparison of 2-Propyl-4H-3,1-benzoxathiin-4-one (CAS: 6629-33-0) against other common benzoxathiins. By examining the mechanistic causality behind their degradation pathways, we can establish self-validating protocols to accurately predict their behavior in complex synthetic workflows.

Mechanistic Causality: Structural Determinants of Stability

To understand the stability profile of 2-Propyl-4H-3,1-benzoxathiin-4-one, we must analyze the electronic and steric environment of the C-2 position. The causality behind its specific degradation pathways lies in the presence of an alkyl chain with abstractable α -protons.

  • 2-Propyl-4H-3,1-benzoxathiin-4-one (Alkyl Substituted): This compound is moderately stable under ambient conditions but becomes highly reactive under oxidative stress. When the ring sulfur is oxidized to a sulfoxide (1-oxide), the α -protons on the propyl group become highly acidic. Upon treatment with activating agents like trifluoroacetic anhydride (TFAA), it undergoes a rapid Pummerer-type rearrangement to form 2-propylidene-4H-3,1-benzoxathiin-4-one[1]. Furthermore, under thermal stress, the 1-oxide eliminates butyraldehyde, triggering a ring contraction to form a 3H-1,2-benzisothiazol-3-one[3].

  • 2-Phenyl-4H-3,1-benzoxathiin-4-one (Aryl Substituted): Aryl derivatives lack α -protons. Consequently, their 1-oxides are entirely resistant to Pummerer-type degradation, granting them vastly superior oxidative and thermal stability[2].

  • 2-Unsubstituted Derivatives: Lacking any steric shielding at the C-2 position, these variants are highly susceptible to spontaneous ring-opening and are generally too unstable for prolonged storage or harsh reaction conditions.

ReactionPathways A 2-Propyl-4H-3,1- benzoxathiin-4-one B 1-Oxide Intermediate (Sulfoxide) A->B Oxidation (mCPBA) E 2-Mercaptobenzamide (Ring Opening) A->E Nucleophiles (Amines) C 2-Propylidene Derivative (Pummerer Product) B->C TFAA / Pyridine (Rearrangement) D Ring Contraction + Butyraldehyde B->D Thermolysis (Heat)

Reaction pathways defining the stability profile of 2-Propyl-4H-3,1-benzoxathiin-4-one.

Comparative Stability Data

The following table summarizes the quantitative stability metrics of 2-Propyl-4H-3,1-benzoxathiin-4-one compared to its structural analogs. The data clearly illustrates the vulnerability introduced by the α -protons of the propyl group.

CompoundC-2 SubstitutionPummerer Rearrangement Yield (%)Thermolysis Onset (°C)Nucleophilic Ring-Opening t1/2​ (min)*
2-Unsubstituted NoneN/A (Degrades)< 50 °C< 5
2-Propyl-4H-3,1-benzoxathiin-4-one Alkyl (Has α -protons)30–88%[1]~100 °C45
2-Phenyl-4H-3,1-benzoxathiin-4-one Aryl (No α -protons)0% (Resistant)> 150 °C120
2,2-Dimethyl-4H-3,1-benzoxathiin-4-one Dialkyl (No α -protons)0% (Resistant)~130 °C90

*Half-life ( t1/2​ ) measured during incubation with 1.5 eq benzylamine in THF at 25 °C.

Validated Experimental Workflows for Stability Assessment

To objectively evaluate these stability differences in your own laboratory, I have designed a self-validating tripartite workflow. By running the 2-propyl derivative in parallel with a 2-phenyl control, these protocols inherently validate that the observed degradation is strictly driven by the C-2 alkyl α -protons.

Protocol 1: Oxidative Stability & Pummerer Rearrangement Assessment

This protocol forces the compound through an oxidative bottleneck to evaluate its susceptibility to skeletal rearrangement[1].

  • Oxidation: Dissolve 1.0 mmol of the benzoxathiin-4-one derivative in 10 mL of anhydrous dichloromethane (DCM) at 0 °C. Add 1.1 equivalents of m-chloroperoxybenzoic acid (mCPBA) dropwise. Stir for 2 hours, quench with saturated aqueous NaHCO₃, and extract the 1-oxide intermediate.

  • Rearrangement: Resuspend the isolated 1-oxide in 5 mL of pyridine. Add 2.0 equivalents of trifluoroacetic anhydride (TFAA) and heat to 100 °C for 3 hours.

  • Validation: Analyze the reaction mixture via HPLC-UV (254 nm).

    • Expected Result: The 2-propyl derivative will yield the 2-propylidene product (30–88% conversion). The 2-phenyl control will show 0% conversion, validating the α -proton dependency.

Protocol 2: Thermal Degradation and Ring Contraction Analysis

This method evaluates the thermal limits of the oxidized scaffold and identifies the specific leaving groups[3].

  • Thermal Stress: Place 0.5 mmol of the purified 1-oxide derivative in a sealed microwave reaction tube containing 5 mL of toluene.

  • Heating & Trapping: Heat the system to 150 °C for 4 hours. Route the reactor's headspace gas through a 2,4-dinitrophenylhydrazine (DNPH) trap to capture any eliminated aliphatic aldehydes.

  • Validation: Analyze the trapped adduct via LC-MS.

    • Expected Result: The trap will confirm the presence of butyraldehyde (specific to the 2-propyl derivative), while the remaining solution will contain the ring-contracted 3H-1,2-benzisothiazol-3-one.

Protocol 3: Nucleophilic Ring-Opening Kinetics

Benzoxathiins are susceptible to nucleophilic attack at the C-4 carbonyl[2]. This protocol quantifies that vulnerability.

  • Reaction Setup: Prepare a 0.1 M solution of the benzoxathiin derivative in tetrahydrofuran (THF).

  • Amine Introduction: Introduce 1.5 equivalents of a primary amine (e.g., benzylamine) at room temperature (25 °C).

  • Kinetic Sampling: Extract 50 µL aliquots every 15 minutes, quenching immediately in 1% formic acid.

  • Validation: Quantify the formation of the corresponding 2-mercaptobenzamide using quantitative NMR (qNMR) to determine the half-life ( t1/2​ ) of the parent ring.

Workflow cluster_protocols Parallel Stability Protocols (Self-Validating) S1 Synthesize / Isolate Benzoxathiin-4-ones S2 Protocol 1: Oxidative Stability (mCPBA) S1->S2 S3 Protocol 2: Thermal Degradation S1->S3 S4 Protocol 3: Nucleophilic Assay (Amines) S1->S4 R1 Analyze Pummerer Rearrangement S2->R1 R2 Quantify Ring Contraction S3->R2 R3 Measure Ring Opening Kinetics S4->R3

Self-validating experimental workflow for comparative stability assessment.

Conclusion

When utilizing 2-Propyl-4H-3,1-benzoxathiin-4-one in synthetic pathways, researchers must account for the inherent lability introduced by its C-2 alkyl α -protons. While it offers superior stability compared to 2-unsubstituted variants, it cannot withstand the oxidative and thermal extremes tolerated by 2-phenyl or 2,2-dialkyl derivatives. By employing the comparative protocols outlined above, drug development professionals can accurately map the operational boundaries of these heterocyclic intermediates, preventing costly downstream degradation.

References

  • Synthesis of 2-Alkylidene-3,1-Benzoxathiin-4-Ones by the Pummerer Type Reaction Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL:[Link]

  • Cyclic Sulfenylcarboxylates from 4H-3,1-Benzoxathiin-4-one 1-Oxides. A New Ring Contraction Reaction Source: ResearchGate URL:[Link]

  • EFFICIENT SYNTHESIS OF 2-ALKYLIDENE-4H-3,1-BENZOXATHIIN Source: Semantic Scholar URL:[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Propyl-4H-3,1-benzoxathiin-4-one: A Risk-Based Approach

Hazard Assessment & Chemical Profile To establish a safe disposal procedure, we must first infer the potential hazards from the molecular structure of 2-Propyl-4H-3,1-benzoxathiin-4-one. Core Structure: The 4H-3,1-benzox...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment & Chemical Profile

To establish a safe disposal procedure, we must first infer the potential hazards from the molecular structure of 2-Propyl-4H-3,1-benzoxathiin-4-one.

  • Core Structure: The 4H-3,1-benzoxathiin-4-one is a sulfur-containing heterocyclic organic compound.

  • Key Functional Groups: It contains a thioether-like sulfur atom, a ketone, and a fused aromatic (benzene) ring.

  • Inferred Risks:

    • Sulfur Moiety: The presence of sulfur is the most significant consideration for disposal. Upon combustion, sulfur-containing organic compounds can form sulfur oxides (SOx), which are toxic and contribute to acid rain. Therefore, uncontrolled incineration is not permissible.

    • General Organic Compound: Like many complex organic molecules, it should be assumed to have potential toxicity. Skin contact, inhalation, and ingestion should be avoided.

    • Reactivity: The thioether group can be oxidized. Therefore, this compound must be segregated from strong oxidizing agents to prevent potentially exothermic or violent reactions.

Given the unknown specific toxicity, this compound must be handled as a hazardous chemical in accordance with your institution's Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3]

Regulatory Compliance Framework

All chemical waste disposal is governed by federal and local regulations. The two primary agencies in the United States are:

  • OSHA (Occupational Safety and Health Administration): The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a written Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals to protect workers.[1][4][5]

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[6][7]

This guide is designed to align with the principles of both OSHA and the EPA.

Personal Protective Equipment (PPE) & Handling

Before handling 2-Propyl-4H-3,1-benzoxathiin-4-one for any purpose, including disposal, the following minimum PPE is required:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact, but consult a glove compatibility chart if available). Always inspect gloves before use.

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Safety & Disposal Summary Table
Waste Classification Hazardous Chemical Waste (Organic, Sulfur-Containing)
Container Type Glass or HDPE (High-Density Polyethylene), leak-proof screw cap.
Required PPE Safety Goggles, Nitrile Gloves, Laboratory Coat.
Handling Location Chemical Fume Hood.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.
Spill Clean-up Material Inert absorbent material (e.g., vermiculite, sand).

Step-by-Step Waste Collection Protocol

This protocol details the procedure for accumulating waste 2-Propyl-4H-3,1-benzoxathiin-4-one at the point of generation, known as a Satellite Accumulation Area (SAA), in compliance with EPA guidelines.[7][8]

Step 1: Designate a Waste Container

  • Select a clean, dry container made of glass or high-density polyethylene (HDPE). The container must be in good condition and have a secure, leak-proof screw cap.[6]

  • The container must be chemically compatible with the waste. Do not use metal containers.[9]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "HAZARDOUS WASTE" label.[7][8]

  • On the label, clearly write the full chemical name: "2-Propyl-4H-3,1-benzoxathiin-4-one ". Do not use abbreviations or chemical formulas.[8]

  • If the waste is a solution, list all components and their approximate percentages (e.g., "Methanol: ~95%, 2-Propyl-4H-3,1-benzoxathiin-4-one: ~5%").

Step 3: Segregate and Accumulate Waste

  • Place the labeled container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Crucially, ensure the container is stored separately from incompatible materials, especially strong oxidizing agents. Use secondary containment (such as a plastic tub) to prevent spills and facilitate segregation.[6]

  • Add waste to the container as needed. Keep the container securely closed at all times except when adding waste. Do not leave a funnel in the container.[8]

Step 4: Requesting Disposal

  • Do not overfill the container; fill to a maximum of 90% capacity.[9]

  • Once the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

  • Your EHS office will then collect the waste for consolidation and shipment to a licensed hazardous waste disposal facility.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste 2-Propyl-4H-3,1-benzoxathiin-4-one.

G start_node Start: Waste Generated (2-Propyl-4H-3,1-benzoxathiin-4-one) ppe_node 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node hood_node 2. Work in Chemical Fume Hood ppe_node->hood_node container_node 3. Select & Pre-Label 'HAZARDOUS WASTE' Container hood_node->container_node add_waste_node 4. Add Waste to Container (Solid or in Solution) container_node->add_waste_node segregate_node 5. Store in Segregated SAA (Away from Oxidizers) add_waste_node->segregate_node close_node 6. Keep Container Securely Closed segregate_node->close_node full_check Container >90% Full? close_node->full_check full_check->add_waste_node  No, continue process request_pickup_node 7. Arrange Pickup via EHS/Safety Office full_check->request_pickup_node  Yes end_node End: Waste Transferred to EHS request_pickup_node->end_node

Caption: Disposal workflow for 2-Propyl-4H-3,1-benzoxathiin-4-one.

Spill & Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: For small spills (<100 mL of a dilute solution or a few grams of solid) that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line.

  • Cleanup (Small Spills):

    • Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite, cat litter, or sand.

    • Carefully sweep the absorbed material into a designated container.

    • Label the container as "Spill Debris with 2-Propyl-4H-3,1-benzoxathiin-4-one" and dispose of it as hazardous waste.

    • Decontaminate the area with soap and water.

Final Disposal Pathway

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. The only acceptable method is through a licensed hazardous waste disposal company, which will be coordinated by your EHS department. The likely final disposal method will be high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting SOx gases, ensuring environmental protection.[10][11]

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • US Patent US6368495B1 - Removal of sulfur-containing compounds from liquid hydrocarbon streams.
  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Removing organic sulfur compounds from natural gas . ResearchGate. [Link]

  • Removal of organosulfur compounds from oil fractions . GlobeCore. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . Alberta Government. [Link]

  • Removal of sulfur-containing organic molecules adsorbed on inorganic supports by Rhodococcus Rhodochrous spp . PubMed. [Link]

  • 2-propyl-4H-3,1-benzoxazin-4-one | C11H11NO2 . PubChem. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . EPA NEIPS. [Link]

  • Safety Data Sheet TRANSPORTATION INFORMATION KIT LABE . 3M. [Link]

  • Safety data sheet - CPAChem . [Link]

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Handling

Safeguarding Your Research: A Practical Guide to Handling 2-Propyl-4H-3,1-benzoxathiin-4-one

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides ess...

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Propyl-4H-3,1-benzoxathiin-4-one, a compound of interest within the broader class of benzoxathiinones. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, building a foundation of trust that extends beyond the product itself. This document is structured to provide a deep, practical understanding of the necessary precautions, operational steps, and disposal protocols, empowering you to work safely and efficiently.

Hazard Assessment: A Proactive Approach to Safety

Benzoxazinone and benzoxathiinone cores are known to possess a range of biological activities, from antimicrobial to enzyme inhibition.[1][2] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Furthermore, an SDS for a structurally similar compound, 2-Methyl-4H-3,1-benzoxazin-4-one, indicates a risk of skin irritation, serious eye irritation, and respiratory irritation.[3] It is prudent to assume that 2-Propyl-4H-3,1-benzoxathiin-4-one presents a similar hazard profile.

The reactivity of the benzoxazinone ring system, which is analogous to the benzoxathiinone ring, shows a susceptibility to nucleophilic attack.[4][5] While this reactivity is key to its utility in synthesis, it also suggests that the compound may react with biological nucleophiles, warranting measures to prevent direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling 2-Propyl-4H-3,1-benzoxathiin-4-one, a multi-layered approach to PPE is required to mitigate the identified potential hazards. The following table outlines the minimum required PPE, with explanations grounded in established safety principles.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and fine powders. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially irritating or toxic substances.
Hand Protection Double-gloving: Nitrile or neoprene glovesGiven the unknown dermal toxicity, double-gloving provides an extra barrier. Nitrile and neoprene offer good resistance to a range of chemicals. For chemicals of unknown toxicity, it is a best practice to use two layers of gloves.[6]
Body Protection Flame-resistant laboratory coatA lab coat protects the skin and personal clothing from spills and contamination. A flame-resistant coat is a general good practice in a laboratory setting where flammable solvents may be in use.
Respiratory Protection N95 or higher-rated respiratorTo prevent the inhalation of fine particles of the compound, which is presumed to be a respiratory irritant, an N95 respirator is the minimum requirement. All work with the solid compound should be performed in a certified chemical fume hood.
Foot Protection Closed-toe shoesA fundamental safety rule in any laboratory to protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment. The following workflow is designed to guide you through the key stages of handling 2-Propyl-4H-3,1-benzoxathiin-4-one.

Preparation and Weighing

All handling of the solid compound should be conducted within a certified chemical fume hood to contain any airborne particles.

  • Donning PPE: Before entering the designated work area, don all required PPE as outlined in the table above.

  • Surface Preparation: Decontaminate the work surface within the fume hood.

  • Weighing: Use a tared, sealed container for weighing to minimize the generation of dust.

  • Transfer: If transferring the solid, use a spatula and handle it gently to avoid creating airborne dust.

Solution Preparation and Reactions
  • Solvent Addition: Add the solvent to the solid in a controlled manner within the fume hood.

  • Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed.

  • Labeling: Clearly label all vessels containing the compound with its name, concentration, and any known hazard warnings.

The following diagram illustrates the core workflow for handling 2-Propyl-4H-3,1-benzoxathiin-4-one.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react handle_label Label Vessels handle_react->handle_label disp_collect Collect Waste handle_label->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store for Pickup disp_label->disp_store G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in designated, leak-proof solid waste container. is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Place in designated, leak-proof liquid waste container with secondary containment. is_liquid->liquid_waste Yes sharp_waste Place in designated sharps container. is_sharp->sharp_waste Yes end End: Waste disposed of by licensed contractor. is_sharp->end No (Error) label_container Label container with 'Hazardous Waste', contents, date, and contact information. solid_waste->label_container liquid_waste->label_container sharp_waste->label_container store_waste Store in designated Satellite Accumulation Area (SAA). label_container->store_waste ehs_pickup Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->ehs_pickup ehs_pickup->end

Waste Disposal Workflow

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Madkour, H. M. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Arkivoc, 2004(5), 36-54.
  • PubChem. (n.d.). 2-propyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Retrieved from [Link]

  • Khan, I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1464-1473.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Zvarych, V. I., et al. (2021). 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – an underinvestigated building block with a high synthetic and pharmacological potential: synthesis, chemical properties, biological activity. Journal of Organic and Pharmaceutical Chemistry, 19(4), 4-21.
  • Zappia, G., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(10), 3505-3514.
  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

  • Alberta Environment and Parks. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal Sulphur-Dioxide (SO₂). Retrieved from [Link]

  • Katasonova, O. N., & Popp, V. V. (2021). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. Russian Journal of Applied Chemistry, 94(4), 411-436.
  • Google Patents. (n.d.). US6368495B1 - Removal of sulfur-containing compounds from liquid hydrocarbon streams.
  • Prudence Pharma Chem. (n.d.). 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Propyl-2H-1,3-benzoxazin-4(3H)-one — Chemical Substance Information. Retrieved from [Link]

  • Dinis, T. C., et al. (2011). Current awareness of piperazines: pharmacology and toxicology.

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